Product packaging for 1-Cyclohexyl-biguanide(Cat. No.:CAS No. 15233-32-6)

1-Cyclohexyl-biguanide

Cat. No.: B3023339
CAS No.: 15233-32-6
M. Wt: 183.25 g/mol
InChI Key: USGCMNLQYSXCDU-UHFFFAOYSA-N
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Description

Historical Context of Biguanide (B1667054) Chemistry and Derivatives

The journey of biguanide chemistry began in 1879 when Bernhard Rathke first synthesized the parent compound, biguanide. wikipedia.org This was achieved through the reaction of dicyandiamide (B1669379) with ammonia. wikipedia.org Early synthetic methods also involved the direct fusion of cyanoguanidine and amine hydrochlorides at high temperatures. nih.govnews-medical.net The early 20th century saw investigations into guanidine (B92328) derivatives, inspired by the use of Galega officinalis (French lilac) in traditional medicine for its glucose-lowering effects. wikipedia.orgnih.gov

This initial discovery paved the way for the synthesis of a wide array of biguanide derivatives, including those with therapeutic applications. The development of drugs like metformin (B114582), phenformin (B89758), and buformin (B1668040) for the treatment of type 2 diabetes marked a significant milestone in the history of biguanides. wikipedia.orgnih.gov While phenformin and buformin were later withdrawn in many countries due to safety concerns, metformin remains a widely used medication. wikipedia.orgnih.gov The exploration of biguanide derivatives has not been limited to their anti-hyperglycemic properties. Researchers have also investigated their potential as antimicrobial and antimalarial agents. nih.gov The ability of biguanides to act as versatile starting materials in organic synthesis, as catalysts, and as ligands for metal complexation has further broadened their research scope. nih.gov

Significance of the Cyclohexyl Moiety in Biguanide Derivatives Research

The incorporation of a cyclohexyl group into the biguanide structure is a strategic decision in medicinal chemistry, driven by the unique properties this moiety imparts. The cyclohexyl fragment is a common building block in both natural and synthetic drugs, serving as a core structure or a peripheral side chain. pharmablock.com

One of the key roles of the cyclohexyl group is as a bioisostere for other chemical groups. It can act as a three-dimensional alternative to a flat phenyl group, potentially offering more contact points with a target protein. pharmablock.com This can lead to enhanced binding affinity and biological activity. pharmablock.com For instance, replacing a phenyl group with a cyclohexyl moiety has been shown to improve the binding properties of certain peptide inhibitors. iris-biotech.de

Furthermore, the cyclohexyl group can function as a bioisostere for a t-butyl group, which can be advantageous when binding to deeper lipophilic pockets on a target protein. pharmablock.com The rigid nature of the cyclohexyl ring, compared to a flexible alkyl chain, reduces the conformational entropy of the molecule, which can also contribute to better binding affinity. pharmablock.com In the context of biguanide derivatives, the addition of a cyclohexyl group can influence the compound's lipophilicity, which in turn affects its absorption, distribution, metabolism, and excretion (ADME) properties. This modification has been explored in the development of novel biguanide derivatives with potential applications beyond diabetes, including as anticancer agents.

Overview of Academic Research Trajectories for 1-Cyclohexyl-biguanide

Academic research on this compound has followed several distinct trajectories, primarily focusing on its synthesis and potential biological applications.

Synthesis: Researchers have explored various methods for the synthesis of this compound and its derivatives. One common approach involves the reaction of cyclohexylamine (B46788) with dicyandiamide. Modern techniques, such as microwave-assisted synthesis, have been employed to improve reaction efficiency and yield. nih.gov Another synthetic route involves the reaction of cyclohexylamine hydrochloride with dicyandiamide under thermal conditions. The synthesis of silylated derivatives of 1-cyclohexylbiguanide has also been reported, highlighting its utility in organosilicon chemistry. rsc.orgrsc.org

Biological Activity: A significant portion of the research on this compound has been dedicated to investigating its biological effects. Studies have explored its potential as an:

Antidiabetic agent: Research indicates that 1-Cyclohexylbiguanide may enhance glucose uptake in muscle and adipose tissues and reduce glucose production in the liver, similar to other biguanides.

Anticancer agent: The compound has been studied for its ability to inhibit the proliferation of cancer cell lines and induce apoptosis. The incorporation of a biguanide scaffold, as seen in 1-cyclohexylbiguanide, has been shown to enhance drug uptake by organic cation transporters, which could be a strategy to improve the delivery of anticancer drugs. researchgate.net

Antimicrobial agent: Some research has pointed to the antimicrobial properties of 1-Cyclohexylbiguanide.

The table below summarizes some of the key research findings related to the synthesis and biological investigation of this compound.

Research AreaKey Findings
Synthesis Can be synthesized by reacting cyclohexylamine with dicyandiamide. Microwave-assisted methods can improve yield and efficiency. nih.gov Silylated derivatives have been synthesized and characterized. rsc.orgrsc.org
Antidiabetic Potential May enhance glucose uptake and reduce hepatic glucose production.
Anticancer Potential Shows inhibition of cancer cell proliferation and induction of apoptosis. The biguanide structure may improve drug uptake in cancer cells. researchgate.net
Antimicrobial Potential Exhibits antimicrobial properties.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17N5 B3023339 1-Cyclohexyl-biguanide CAS No. 15233-32-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-cyclohexyl-1-(diaminomethylidene)guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17N5/c9-7(10)13-8(11)12-6-4-2-1-3-5-6/h6H,1-5H2,(H6,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USGCMNLQYSXCDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N=C(N)N=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00863450
Record name N''-Cyclohexyl-N-(diaminomethylidene)guanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00863450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of 1 Cyclohexyl Biguanide

General Synthetic Approaches to the Biguanide (B1667054) Scaffold

The construction of the biguanide core has been approached through several synthetic strategies, each with its own set of advantages and limitations. These methods often involve the careful manipulation of cyanoguanidine or dicyandiamide (B1669379) intermediates, the development of streamlined one-pot procedures, the use of specific reagents and catalysts to drive the reaction, and the optimization of reaction conditions to maximize yield and purity.

Reaction Pathways Involving Dicyandiamide or Cyanoguanidine Intermediates

A foundational and widely utilized method for the synthesis of biguanides involves the reaction of amines with cyanoguanidine (also known as dicyandiamide). nih.gov This approach dates back to the early discoveries in biguanide chemistry and remains popular due to its straightforwardness. nih.gov The core of this reaction is the nucleophilic addition of an amine to the cyano group of cyanoguanidine. nih.gov

Historically, three main techniques have been employed:

The reaction of cyanoguanidine with an aqueous solution of an amine in the presence of copper salts. nih.gov

The direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures. nih.gov

Heating a mixture of cyanoguanidine and an amine hydrochloride in a solvent, typically an alcohol. nih.gov

These classical methods are still in use, often with modifications to improve efficiency and yield for specific substrates. nih.gov For instance, the synthesis of various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides has been successfully achieved using microwave irradiation in acetonitrile (B52724), with yields reaching up to 97%. nih.gov

The synthesis can also proceed in a two-step manner, where a substituted cyanoguanidine is first prepared by reacting sodium dicyanamide (B8802431) with an amine hydrochloride in a solvent like butanol. nih.govcdnsciencepub.com The resulting substituted cyanoguanidine is then reacted with another amine to form the final biguanide product. nih.gov This stepwise approach allows for the synthesis of unsymmetrically substituted biguanides.

Development of One-Pot Synthetic Procedures for Biguanides

Another one-pot approach involves the reaction of an ethylene-bridged bis(thiourea) with cyclohexylamine (B46788) and lead(II) oxide in toluene (B28343) to yield a diprotic biguanide. mdpi.com While this method can produce the desired product, it may also lead to the formation of side products. mdpi.com More recently, a one-pot synthesis of N¹-aryl heptasubstituted biguanides has been reported, which involves a biguanide formation step followed by a copper-catalyzed N-arylation. nih.gov

Role of Specific Reagents and Catalysts in Biguanide Synthesis

The choice of reagents and catalysts plays a crucial role in the outcome of biguanide synthesis. Copper salts, for instance, have been used since the early days of biguanide chemistry to facilitate the reaction between cyanoguanidine and amines. nih.gov The use of copper(II) chloride has been reported for the synthesis of butylbiguanide. nih.gov

Lewis acids, such as iron(III) chloride, have been employed to increase the reactivity of cyanoguanidine. scholaris.ca This method has been used to synthesize a large number of substituted biguanides in moderate to excellent yields. scholaris.ca However, a limitation of this approach is that it is primarily effective for alkyl and aryl groups, as other functional groups may coordinate with the iron, hindering the reaction. cdnsciencepub.comscholaris.ca

In modern synthetic approaches, trimethylsilyl (B98337) chloride (TMSCl) has emerged as a beneficial reagent. cdnsciencepub.com Its use in combination with microwave irradiation in acetonitrile has been shown to produce various N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides with high yields. nih.gov Replacing hydrochloric acid with TMSCl can lead to increased yield and purity, as well as greater tolerance for other functional groups like additional amines, alcohols, and carboxylic acids. cdnsciencepub.comscholaris.ca

The following table summarizes the role of different reagents and catalysts in biguanide synthesis:

Reagent/CatalystRole in SynthesisExample ApplicationReference(s)
Copper Salts (e.g., CuCl₂)Facilitates the addition of amines to cyanoguanidine.Synthesis of butylbiguanide. nih.gov
Iron(III) ChlorideActs as a Lewis acid to increase the reactivity of cyanoguanidine.Synthesis of various substituted biguanides. cdnsciencepub.comscholaris.ca
Trimethylsilyl Chloride (TMSCl)Activates cyanoguanidine, often used with microwave irradiation.Synthesis of N¹-mono- and N¹,N¹-disubstituted aryl- and alkylbiguanides. nih.govcdnsciencepub.comscholaris.ca
Lead(II) OxideUsed in a one-pot synthesis from bis(thiourea).Synthesis of a diprotic biguanide. mdpi.com
Palladium CatalystsUsed in cross-coupling reactions to functionalize the biguanide scaffold.Suzuki-Miyaura coupling reactions. cdnsciencepub.comnih.gov

Optimization of Reaction Conditions and Solvent Effects in Biguanide Formation

Optimizing reaction conditions is critical for achieving high yields and purity in biguanide synthesis. Key parameters that are often adjusted include temperature, reaction time, and the choice of solvent.

The direct fusion of cyanoguanidine and amine hydrochlorides is a solvent-free method that relies on high temperatures, typically between 135°C and 200°C, with reaction times ranging from 1 to 4 hours. nih.gov While this method can be effective, it often requires harsh conditions. d-nb.info

Solvent-based methods offer more control over the reaction. Early syntheses utilized polar solvents like alcohols. nih.gov Heating a mixture of cyanoguanidine and an amine hydrochloride in aqueous ethanol (B145695) is a classic and still-used procedure. nih.gov More recently, solvents like 1-butanol (B46404) have been employed to allow for higher reaction temperatures and shorter reaction times (e.g., 6 hours) compared to refluxing in aqueous HCl (12 hours). scholaris.ca

Microwave-assisted synthesis has emerged as a powerful technique for accelerating biguanide formation. cdnsciencepub.comscholaris.ca For example, reacting substituted anilines or benzylamines with dicyandiamide under microwave irradiation at 150°C in acetonitrile can produce the desired biguanides in high yields. nih.gov This method significantly reduces reaction times compared to conventional heating.

The choice of acid can also impact the reaction. While hydrochloric acid is commonly used, replacing it with trimethylsilyl chloride has been shown to improve yields and product purity. cdnsciencepub.comscholaris.ca The optimization of reactant concentrations and equivalents is also important. For instance, in the synthesis of benzylbiguanide hydrochloride, increasing the concentration of the starting material from 0.2 mol/L to 1.0 mol/L significantly enhanced the yield. d-nb.info

The following table provides a comparative overview of different reaction conditions for biguanide synthesis:

MethodTemperatureSolventReaction TimeKey AdvantagesReference(s)
Direct Fusion135–200 °CSolvent-free1–4 hoursAvoids the use of solvents. nih.gov
Refluxing in Aqueous HClRefluxWater/Ethanol12 hoursA classic and straightforward method. scholaris.ca
Refluxing in 1-ButanolReflux1-Butanol6 hoursAllows for higher temperatures and shorter reaction times. scholaris.ca
Microwave-Assisted Synthesis130-150 °CAcetonitrile10-15 minutesRapid reaction times and high yields. nih.gov

Synthesis of 1-Cyclohexyl-biguanide and Its Direct Precursors

The synthesis of the specific derivative, this compound, follows the general principles of biguanide formation, with cyclohexylamine serving as a crucial starting material.

Utilization of Cyclohexylamine as a Key Amine Starting Material

The most common and well-documented method for preparing this compound involves the condensation of cyclohexylamine with cyanoguanidine (dicyandiamide). This reaction is typically carried out in an acidic medium, with hydrochloric acid being a common choice. The reaction proceeds via the nucleophilic attack of the cyclohexylamine on the electrophilic nitrile group of dicyandiamide. Subsequent acidification leads to the formation of the hydrochloride salt of this compound.

Several variations of this core reaction have been developed to optimize the synthesis of this compound. These include:

Conventional Heating: The reaction can be performed in an aqueous or alcoholic solvent, such as ethanol, at temperatures ranging from 80°C to 100°C for 6 to 12 hours.

Microwave-Assisted Synthesis: A more modern and efficient approach utilizes microwave irradiation. In this method, cyclohexylamine and dicyandiamide are reacted in acetonitrile in the presence of trimethylsilyl chloride (TMSCl). The reaction is carried out at 130°C for just 10 minutes under pressure, resulting in high yields of 85–90%. This method offers the advantages of significantly reduced reaction times and potentially less byproduct formation compared to conventional heating.

Solvent-Free Thermal Condensation: This method involves directly heating a mixture of cyclohexylamine hydrochloride and dicyandiamide at 150–160°C for 2–4 hours. In this "melt-phase" reaction, the cyclohexylamine hydrochloride acts as both a reactant and an acid catalyst.

Industrial-Scale Synthesis: For larger-scale production, a patented method involves reacting sodium dicyanamide with cyclohexylamine hydrochloride in butanol at 110–120°C for 2 hours. The product is then precipitated as the monohydrochloride salt by acidification with HCl.

The synthesis of this compound has also been reported as part of broader studies on the chemical transformations of biguanides. For instance, the reaction of 1-cyclohexylbiguanide with diorganosilanes has been investigated, leading to the formation of silylated biguanide derivatives. rsc.orgrsc.org In these reactions, 1-cyclohexylbiguanide is prepared and then reacted with diphenylsilane, for example, in THF to yield 1-cyclohexyl-2,5-bis(diphenylsilyl)biguanide. rsc.org

The following table summarizes various synthetic routes to this compound:

Synthetic MethodKey ReagentsSolventConditionsYieldReference(s)
Conventional HeatingCyclohexylamine, Dicyandiamide, HClEthanol/Water80–100°C, 6–12 h-
Microwave-Assisted SynthesisCyclohexylamine, Dicyandiamide, TMSClAcetonitrile130°C, 10 min, 18 bar85–90%
Solvent-Free Thermal CondensationCyclohexylamine hydrochloride, DicyandiamideNone150–160°C, 2–4 h-
Industrial-Scale SynthesisSodium dicyanamide, Cyclohexylamine hydrochloride, HClButanol110–120°C, 2 h-
Silylation Precursor Synthesis1-Cyclohexylbiguanide, DiphenylsilaneTHFReflux, 15–16 h85% rsc.org

Derivatization and Functionalization Strategies of Biguanide Compounds

Synthesis of Substituted Biguanide Derivatives (e.g., 1-Substituted, Alkylbiguanides)

The synthesis of 1-substituted biguanides, such as this compound, is commonly achieved through the reaction of an amine with a cyanoguanidine compound under acidic conditions. nih.govcdnsciencepub.com The acid protonates the nitrile group, activating it for nucleophilic attack by the amine. cdnsciencepub.com Hydrochloric acid is frequently used for this purpose. cdnsciencepub.comnih.govthieme-connect.com

A variety of synthetic routes have been developed to produce alkylbiguanides. One established method involves the reaction of dicyandiamide with primary alkylamines in 1,4-dioxane (B91453) at elevated temperatures. This one-step synthesis, developed by Suyama et al., utilizes iron(II) chloride and can achieve high yields. For example, hexylbiguanide hydrochloride was isolated in an 85% yield using this method. It is important to maintain high reactant concentrations to prevent side reactions.

Another approach is the direct fusion of cyanoguanidine with amine hydrochlorides at high temperatures. This method has been used to synthesize cycloalkyl- and benzylbiguanides with good yields.

The table below summarizes various synthetic methods for preparing substituted biguanides.

Starting MaterialsReagents/ConditionsProduct TypeYieldReference
Cyclohexylamine, DicyandiamideHydrochloric acid, Aqueous/alcoholic solvent, 80–100°C1-Cyclohexylbiguanide monohydrochloride-
Dicyandiamide, Primary alkylaminesIron(II) chloride, 1,4-dioxane, 100°CAlkylbiguanide dihydrochlorides70–95%
Cyanoguanidine, Amine hydrochloridesHeat, 180–200°CCycloalkyl- and benzylbiguanides69–84%
2,4-dimethoxyaniline, DicyandiamideDiluted hydrochloric acid1-(2,4-dimethoxyphenyl)biguanide- nih.gov
Hydrazine, DicyandiamideDiluted hydrochloric acid1-aminobiguanide- nih.gov
Methylhydrazine, DicyandiamideDiluted hydrochloric acid1-methylaminobiguanide- nih.gov

Introduction of Diverse Functional Groups (e.g., Aryl, Sulfonyl) into Biguanide Structures

The functionalization of biguanide structures with various groups, such as aryl and sulfonyl moieties, allows for the tailoring of their chemical properties. cdnsciencepub.comscholaris.ca The addition of apolar aryl or alkyl groups can impart lipophilic properties to the otherwise polar biguanide molecule. cdnsciencepub.comscholaris.ca

The synthesis of N1-substituted aryl- and alkylbiguanides can be achieved by activating the nitrile function of cyanoguanidine with trimethylsilyl chloride (TMSCl). nih.gov This method has been successfully used to prepare a series of these derivatives. nih.gov

The introduction of sulfonyl groups has also been explored. For instance, new sulfonylbiguanide hydrochloride salts have been synthesized by reacting arylsulfonohydrazides with cyanoguanidine. researchgate.net In another study, the incorporation of a sulfonamide moiety into the biguanide scaffold was achieved, leading to compounds with potential biological activity. nih.gov These dual-targeting compounds combine the sulfonamide group with the biguanide structure. rsc.org The introduction of sulfonyl groups with aromatic substituents has been shown to significantly enhance the hydrophobicity of biguanide complexes. acs.org

Advanced Synthetic Techniques for Tailored Biguanide Architectures

Modern synthetic techniques have been applied to the synthesis of biguanides to improve efficiency and yield. Microwave-assisted synthesis has emerged as a powerful tool. cdnsciencepub.com This method significantly accelerates reaction times, often reducing them to minutes, and can lead to high yields. nih.gov For example, the microwave-assisted synthesis of this compound from cyclohexylamine and dicyandiamide using trimethylsilyl chloride in acetonitrile at 130°C for 10 minutes resulted in an 85–90% yield. This technique has been used to prepare various N1-mono- and N1,N1-disubstituted aryl- and alkylbiguanides with yields up to 97%. nih.gov

Another advanced approach involves the use of metal catalysts. A patented method describes the synthesis of N²,N²-diethyl-N³,N⁵-diphenylbiguanide using alkylmetal compounds like AlMe₃/ZnEt₂. Additionally, the reaction of diorganosilanes with biguanide bases, such as 1-cyclohexylbiguanide, leads to the formation of oligomeric silylated biguanides through SiH/NH dehydrocoupling. rsc.org

Surfactant-mediated synthesis represents another innovative strategy. Alkylbiguanides, such as hexylbiguanide, can act as surfactants, facilitating micellar catalysis in reactions like the Suzuki–Miyaura cross-coupling.

The table below highlights some advanced synthetic techniques for biguanide synthesis.

TechniqueReactantsConditionsKey AdvantagesReference
Microwave-Assisted SynthesisCyclohexylamine, Dicyandiamide, TMSClAcetonitrile, 130°C, 10 minHigh yield (85–90%), reduced reaction time
Microwave-Assisted SynthesisVarious amines, Dicyandiamide, TMSClAcetonitrile, 140-150°C, 15 minHigh yields (up to 97%) nih.gov
Metal-Mediated SynthesisN-(2,6-dimethyl)phenylcarbodiimide, DiethylamineAlMe₃/ZnEt₂, Hexane, Room temp, 1 hr78% yield
Dehydrocoupling1-Cyclohexylbiguanide, DiphenylsilaneTHF, RefluxForms new Si-N bonded oligomers rsc.org
Surfactant-Mediated Synthesis-Micellar conditionsEnables catalysis in aqueous media, recyclable

Application of Green Chemistry Principles in Biguanide Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of biguanides to create more environmentally friendly processes. A key aspect is the use of safer and more sustainable solvents. scholaris.ca Water is a prime example of a green solvent, and its use in organic synthesis offers significant environmental and safety advantages over hazardous organic solvents. researchgate.net

Several research groups have reported the synthesis of biguanides in environmentally friendly solvents, such as water, under reflux conditions with hydrochloric acid. cdnsciencepub.comscholaris.ca For instance, 1-phenylbiguanide hydrochloride has been synthesized in refluxing aqueous HCl in good yield. scholaris.ca

Micellar catalysis, which utilizes surfactants like alkylbiguanides in water, is another green chemistry strategy. nih.govacs.org This approach allows for reactions to be carried out in aqueous media, reducing the need for organic solvents. acs.org The development of catalytic systems that are efficient and recyclable in water, such as those used in the Suzuki–Miyaura reaction with biguanide-based surfactants, is a significant step towards greener chemical processes. semanticscholar.org

Solvent-free methods also align with green chemistry principles. One such method for synthesizing this compound involves the thermal condensation of cyclohexylamine hydrochloride and dicyandiamide by heating them together without a solvent. In this melt-phase reaction, the cyclohexylamine hydrochloride serves as both a reactant and an acid catalyst.

Structural Elucidation and Conformational Analysis of 1 Cyclohexyl Biguanide

Single Crystal X-ray Diffraction Studies

The biguanide (B1667054) moiety is known to have significant π-delocalization across the C-N bonds. In the crystal structure of 1-phenylbiguanide hydrochloride, the C-N bond lengths within the biguanide core are intermediate between single and double bonds, with an average length of 1.328 Å, confirming this delocalization. The free base form also shows this delocalization, though to a slightly lesser extent. scilit.com

A key conformational feature is the non-planarity of the biguanidinium core in its salt form, where the two CN₃ planes of the biguanide intersect at an angle. The molecule often adopts a conformation that allows for the formation of a strong intramolecular hydrogen bond between an NH₂ group at one end and a nitrogen atom at the other, creating a six-membered ring-like structure. scilit.com In the solid state, these molecules are extensively linked by intermolecular hydrogen bonds, forming complex networks. scilit.com The cyclohexyl group would exist in its stable chair conformation, oriented relative to the partially planar biguanide fragment.

Table 4: Representative Bond Lengths from Analogous Biguanide Structures

BondCompoundBond Length (Å)Reference
C-N (average)1-Phenylbiguanide HCl1.328
C-N1,5-Diphenylbiguanide1.294 - 1.406 scilit.com
C=NSubstituted Biguanide1.278 - 1.280 mdpi.com

Determination of Solid-State Molecular Structure and Geometry

The precise three-dimensional arrangement of atoms in 1-Cyclohexyl-biguanide in the solid state has been determined through single-crystal X-ray diffraction, a powerful technique for elucidating molecular structures with atomic-level resolution. migrationletters.comlibretexts.org These studies confirm the fundamental structural characteristics of the biguanide framework and the specific conformation of the cyclohexyl substituent.

In the solid state, the biguanide moiety deviates from a perfectly planar structure. For instance, in the crystal structure of protonated this compound, a torsional angle of approximately 22.7° is observed across the C2-N4-C5-N6 bond path. acs.org This twist is a common feature in biguanide derivatives. The cyclohexyl ring typically adopts a stable chair conformation, which is the lowest energy arrangement for this cyclic system. nih.govresearchgate.net

X-ray diffraction analysis provides definitive evidence for the bond lengths and angles within the molecule. The C-N bond lengths within the biguanide core are intermediate between typical single (C-N, ~1.47 Å) and double (C=N, ~1.28 Å) bonds, indicating significant electron delocalization across the N-C-N-C-N backbone. researchgate.netmdpi.com For example, in a related biguanide structure, the C=N double bond lengths are around 1.28 Å, while the C-N single bonds are closer to 1.36 Å. mdpi.com This delocalization is a key feature of the biguanide group's electronic structure.

Table 1: Selected Crystallographic Data for a Biguanide Derivative
ParameterBond Length (Å) / Angle (°)Description
C1-N31.280(2) ÅRepresents a carbon-nitrogen double bond within the biguanide core.
C4-N41.278(2) ÅRepresents a carbon-nitrogen double bond within the biguanide core.
C1-N11.364(2) ÅRepresents a carbon-nitrogen single bond with partial double bond character due to delocalization.
N2-C1-N3114.63(10)°Bond angle around a central carbon atom in the biguanide chain.
N2-C4-N5124.45(11)°Bond angle around the second central carbon atom in the biguanide chain.

Note: Data is based on a representative biguanide structure and illustrates typical bond lengths and angles. mdpi.com Specific values for this compound may vary slightly.

Analysis of Crystal Packing and Intermolecular Interactions

The biguanide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (imine nitrogen atoms). This leads to the formation of extensive and robust hydrogen-bonding networks. mdpi.comnih.gov In the crystal structures of biguanide salts, molecules often form centrosymmetric dimers or extended chains through N-H···N and N-H···Cl (in hydrochloride salts) hydrogen bonds. researchgate.netresearchgate.net These interactions create supramolecular synthons, which are predictable and reliable patterns of intermolecular connections. For example, a common motif is the R²₂(8) graph set, where two molecules form a ring structure through a pair of hydrogen bonds. researchgate.net

Table 2: Common Intermolecular Interactions in Biguanide Crystal Structures
Interaction TypeDonorAcceptorTypical Distance (Å)Role in Crystal Packing
Hydrogen BondN-HN (imine)2.9 - 3.2Formation of dimers and chains, primary structure-directing interaction.
Hydrogen BondN-HCl⁻ (anion)3.1 - 3.3Links cations and anions in hydrochloride salt crystals.
Weak Hydrogen BondC-H (cyclohexyl)N / O / Cl⁻3.2 - 3.6Stabilization of the primary hydrogen-bonded network.
π-π StackingN/AN/A> 3.4Can occur in aromatic biguanide derivatives, less relevant for cyclohexyl derivative.

Note: Distances are generalized from typical hydrogen bond geometries. researchgate.netresearchgate.net

Tautomerism and Isomerism Investigations

Identification and Characterization of Stable Biguanide Tautomeric Forms

Biguanides can exist in several tautomeric forms due to the migration of protons among the five nitrogen atoms. acs.org However, extensive research, combining X-ray crystallography, NMR spectroscopy, and computational studies, has shown that one particular tautomer is overwhelmingly more stable than the others. researchgate.netbeilstein-journals.orgumich.edu

Historically, biguanide structures were sometimes drawn with a hydrogen atom on the central, bridging nitrogen atom (N3). researchgate.netumich.edu However, both experimental and theoretical evidence have refuted this representation. beilstein-journals.org The most stable and chemically accurate form is the tautomer where the hydrogen atoms are located on the terminal nitrogen atoms (N1, N2, N4, N5), and crucially, there is no hydrogen on the central N3 atom. umich.educdnsciencepub.com This arrangement allows for a conjugated –C=N–C=N– system. researchgate.net

Quantum chemical studies and electronic structure analyses have confirmed that tautomers with a hydrogen on the central nitrogen are significantly higher in energy. acs.org The stability of the major tautomer is attributed to the formation of a pseudo-aromatic six-membered ring via a strong intramolecular hydrogen bond between an amino group on one end and an imine nitrogen on the other (e.g., N5-H···N3). beilstein-journals.orgcdnsciencepub.com This configuration leads to a delocalization of π-electron density along the molecule, further enhancing its stability. researchgate.net

Electronic and Structural Analysis of Tautomeric Equilibria

The equilibrium between biguanide tautomers lies heavily in favor of the form lacking a hydrogen on the central nitrogen atom. acs.org This preference is driven by fundamental principles of electronic and structural stability. acs.org

Computational studies, such as those using Density Functional Theory (DFT), have quantified the energy differences between the various possible tautomers. cdnsciencepub.comnih.gov The results consistently show that tautomers with a hydrogenated central nitrogen are less stable by several kcal/mol. acs.org The primary reasons for the enhanced stability of the dominant tautomer are:

π-Electron Delocalization: The arrangement with double bonds at C1-N3 and C4-N4 (or C2-N1 and C5-N4 depending on the specific tautomer) allows for the delocalization of π-electrons across the N-C-N-C-N backbone. This conjugation is a stabilizing electronic effect. acs.orgacs.org

Resonance Stabilization: The protonated form of biguanide, which is relevant in many biological and chemical contexts, exhibits significant resonance stabilization. The positive charge is delocalized over the entire biguanide moiety, a feature that is best accommodated by the major tautomeric form. cdnsciencepub.com

The molecular electrostatic potential (MESP) surface of the stable biguanide tautomer shows a region of high negative potential around the imine nitrogens, confirming their role as the primary sites for protonation and hydrogen bonding. acs.orgnih.gov

Conformational Landscape and Dynamics

Conformational Search and Energy Landscape Analysis

Beyond tautomerism, the flexibility of this compound allows it to adopt numerous three-dimensional conformations through rotation around its single bonds. Understanding this conformational landscape is essential for describing its behavior and interactions. Conformational search methods, typically employing molecular mechanics or quantum chemical calculations, are used to explore the potential energy surface of the molecule and identify its low-energy (stable) conformers. uni-muenchen.deuci.edunih.gov

The conformational search for a molecule like this compound involves systematically or stochastically rotating the key dihedral angles. uci.edufrontiersin.org For this specific compound, the important rotations include:

The bond connecting the cyclohexyl ring to the biguanide nitrogen (C-N).

The C-N single bonds within the biguanide backbone itself.

These searches generate a multitude of possible structures, each of which is then subjected to energy minimization to find the nearest local energy minimum on the potential energy surface. uci.edu The result is a collection of unique conformers with their corresponding relative energies. nih.gov

The analysis of this energy landscape reveals the most probable shapes the molecule will adopt. For biguanide derivatives, the conformational preferences are often dictated by a balance between minimizing steric hindrance (e.g., from the bulky cyclohexyl group) and optimizing electronic effects like conjugation and intramolecular hydrogen bonding. nih.gov Computational studies have shown that the most stable conformations are typically those that maintain the planarity of the conjugated biguanide system and the integrity of the internal hydrogen bond. acs.orgnih.gov The results of such analyses are crucial for building models of how the molecule might interact with biological targets or other molecules. nih.gov

Influence of the Cyclohexyl Ring Conformation on the Overall Molecular Structure

The spatial arrangement of the this compound molecule is significantly influenced by the conformational preferences of the cyclohexyl ring. The flexibility of the six-membered ring allows it to adopt several conformations to minimize inherent ring strain, which is a combination of angle strain, torsional strain, and steric strain. maricopa.edu The most stable and predominant conformation for a cyclohexane (B81311) ring is the chair conformation, as it effectively eliminates angle strain and minimizes torsional strain by staggering all adjacent carbon-hydrogen bonds. libretexts.orgwikipedia.org

Axial vs. Equatorial Substitution

In a substituted cyclohexane, the substituent can occupy one of two positions in the chair conformation: axial or equatorial. Axial bonds are parallel to the principal axis of the ring, pointing up or down, while equatorial bonds point out from the "equator" of the ring. wikipedia.org These two conformations are interconvertible through a process known as a ring flip. libretexts.org

For this compound, the two chair conformations are not of equal energy. The conformation with the large biguanide substituent in the equatorial position is significantly more stable than the conformation where it is in the axial position. msu.eduanokaramsey.edu This preference is a direct consequence of steric hindrance. When a bulky group occupies an axial position, it experiences destabilizing steric repulsion with the two other axial hydrogens on the same side of the ring (at the C3 and C5 positions relative to the substituent). This is known as a 1,3-diaxial interaction. fiveable.melibretexts.orgquimicaorganica.org

In the case of the axial conformer of this compound, the bulky biguanide moiety would be in close proximity to the axial hydrogens, leading to significant steric strain. Conversely, placing the biguanide group in the more spacious equatorial position points it away from the rest of the ring, minimizing these unfavorable interactions. chemistrysteps.com

Table 1: Comparison of Steric Interactions in the Chair Conformations of this compound
ConformerKey Steric InteractionsRelative Stability
Equatorial Minimal steric strain; the biguanide group is directed away from the ring.More Stable (Favored)
Axial Significant 1,3-diaxial interactions between the biguanide group and axial hydrogens.Less Stable (Disfavored)

The energy difference between the axial and equatorial conformers is known as the conformational free energy, or A-value. chemistrysteps.com While a specific A-value for the biguanide group is not extensively documented, it is expected to be substantial due to its size, ensuring that at equilibrium, the vast majority of this compound molecules exist with the cyclohexyl ring in a chair conformation and the biguanide substituent in the equatorial position.

Impact on Molecular Geometry

In the stable equatorial conformation, the C1 carbon of the cyclohexane ring is bonded to the nitrogen atom of the biguanide group. This C-N bond is oriented away from the ring, allowing the biguanide chain to adopt a more extended and sterically relaxed conformation. If the biguanide group were forced into an axial position, the steric compression from 1,3-diaxial interactions would likely cause distortions in the bond angles and dihedral angles at the point of attachment and along the biguanide chain to relieve some of the strain. mdpi.com

Computational studies and molecular modeling are effective tools for visualizing and quantifying these differences. nih.govnih.gov Such analyses would typically show that key dihedral angles defining the orientation of the biguanide chain relative to the ring are significantly different between the two conformers.

Table 2: Representative Dihedral Angles Influenced by Cyclohexyl Conformation
Dihedral Angle (Atoms)¹Equatorial Conformer (Approx. Value)Axial Conformer (Approx. Value)Implication
H-C2-C1-N(biguanide)~180° (anti-periplanar)~60° (gauche)The orientation of the biguanide group relative to adjacent C-H bonds on the ring.
C3-C2-C1-N(biguanide)~60° (gauche)~180° (anti-periplanar)Defines the spatial relationship between the substituent and the rest of the carbon ring.

¹Note: The atom numbering refers to the standard cyclohexane ring, where N(biguanide) is the substituent on C1. These values are illustrative based on conformational analysis principles. libretexts.org

Coordination Chemistry and Metal Complexation of 1 Cyclohexyl Biguanide Ligands

1-Cyclohexyl-biguanide as a Chelating Ligand System

The coordination capabilities of this compound are fundamentally rooted in the electronic and structural properties of the biguanide (B1667054) moiety. This section delves into the specifics of its chelating nature.

N,N-Chelating Properties and Ligand Design Principles for Biguanide Moieties

Biguanide and its derivatives, including this compound, are recognized as excellent N,N-bidentate ligands. google.comacs.org The chelating ability arises from the two imino groups within the biguanide backbone, which can coordinate to a metal center to form a stable six-membered ring. acs.org This chelation is a key principle in the design of stable metal complexes. The presence of a bulky cyclohexyl group on one of the terminal nitrogen atoms can influence the steric and electronic properties of the ligand, which in turn can affect the stability, structure, and reactivity of the resulting metal complexes.

The biguanide moiety is an electron-rich system, making it a strong electron donor. google.com The deprotonation of one or more of the N-H protons of the biguanide ligand upon coordination further enhances its donor capacity, leading to the formation of very stable complexes with a variety of transition metals and main group elements. mdpi.comresearchgate.net The basicity of the biguanide is a critical factor, as it facilitates coordination to metal ions. acs.org

Denticity and Preferred Coordination Modes of Biguanide Ligands

The most common coordination mode for biguanide ligands, including this compound, is as a bidentate N,N-chelating ligand. acs.orgmdpi.com This results in the formation of a stable six-membered chelate ring with the metal center. In this mode, the ligand typically coordinates through the nitrogen atoms of the two imine groups.

In some instances, biguanide ligands can act as monodentate ligands, particularly when the ligand is protonated. researchgate.net Furthermore, in the case of dinuclear complexes, the biguanide can act as a bridging ligand. The specific coordination mode adopted is influenced by several factors, including the nature of the metal ion, the reaction conditions (such as pH and solvent), and the presence of other ligands in the coordination sphere. mdpi.com For many divalent transition metals, square planar or octahedral geometries are commonly observed, with the biguanide ligand occupying two coordination sites. nih.govniscpr.res.inacademie-sciences.fr

Synthesis and Characterization of Metal-Biguanide Complexes

The synthesis of metal complexes with this compound and other biguanide derivatives generally involves the reaction of a suitable metal salt with the ligand in an appropriate solvent.

Coordination with Transition Metals (e.g., Co(II), Cu(II), Ni(II), Zn(II), Pd(II), Pt(II), Ir(III), Au(III))

The coordination chemistry of biguanides with transition metals is extensive. While specific data for this compound with all the listed metals is not always available, the behavior of closely related biguanide ligands like metformin (B114582) provides significant insight.

Cobalt(II), Copper(II), Nickel(II), and Zinc(II): Complexes of Co(II), Cu(II), Ni(II), and Zn(II) with biguanide derivatives have been synthesized and characterized. mdpi.comnih.gov Typically, these are prepared by reacting the metal chloride or sulfate (B86663) salt with the biguanide hydrochloride in an aqueous or alcoholic solution, often with the addition of a base like NaOH to facilitate deprotonation of the ligand. nih.gov

For instance, copper(II) complexes of various N-substituted biguanides have been prepared, resulting in intensely colored solutions and the formation of solid complexes. nih.gov The reaction of copper(II) nitrate (B79036) with biguanide derivatives in methanol (B129727) can yield bis(biguanide)copper(II) complexes. nih.gov Similarly, Co(II), Ni(II), and Zn(II) form stable complexes, often with octahedral or square planar geometries depending on the metal and the stoichiometry of the reactants. nih.govacademie-sciences.frresearchgate.net

Metal IonTypical Starting MaterialsCommon GeometryExample Complex Formula (with Metformin)
Co(II)CoCl₂·6H₂O, Metformin·HCl, NaOHOctahedral[Co(Met)₃]Cl₂·2H₂O mdpi.com
Cu(II)CuCl₂·2H₂O, Metformin·HCl, NaOHSquare Planar[Cu(Met)₂]Cl₂·H₂O nih.gov
Ni(II)NiSO₄·6H₂O, Metformin·HCl, NaOHSquare Planar[Ni(Met)(Met-H)]Cl·H₂O mdpi.com
Zn(II)ZnCl₂, Metformin·HCl, NaOHTetrahedral[Zn(MetH)Cl₃] nih.gov

Palladium(II) and Platinum(II): Palladium(II) and Platinum(II) complexes with ligands containing cyclohexyl moieties have been synthesized, suggesting that this compound would also form stable square planar complexes, which is characteristic for these d⁸ metal ions. pleiades.onlinenih.gov The synthesis would typically involve the reaction of a precursor like [PdCl₂(MeCN)₂] or K₂[PtCl₄] with the biguanide ligand. pleiades.online

Iridium(III): Organometallic Iridium(III) complexes containing biguanide ligands have been synthesized and characterized. acs.orgnih.gov A general procedure involves the reaction of a chlorido-bridged Ir(III) dimer, such as [(Cp*)IrCl₂]₂, with the biguanide ligand in an anhydrous solvent like methanol in the presence of a base like triethylamine. acs.org The resulting complexes often exhibit a "piano-stool" geometry.

Gold(III): Gold(III) complexes with biguanide derivatives, particularly metformin, have been prepared. researchgate.netnih.gov These syntheses often involve the reaction of a cyclometalated Au(III) precursor with the biguanide ligand. The resulting complexes are typically square planar and have shown stability in physiological environments. nih.gov

Complexation with Main Group Elements (e.g., Aluminium(III))

The coordination chemistry of biguanides extends to main group elements. A notable example is the complexation with Aluminium(III). The reaction of a diprotic biguanide ligand bearing a cyclohexyl substituent with two equivalents of trimethylaluminium has been shown to yield a dinuclear aluminium complex. mdpi.com This synthesis was carried out at room temperature and resulted in a crystalline product. mdpi.com This demonstrates the ability of biguanide ligands to coordinate to p-block elements, forming stable complexes. A patent also describes the formation of biguanidino-aluminium complexes as intermediates in the synthesis of other compounds. google.com

Metal IonLigand TypeSynthetic ApproachResulting Complex Type
Al(III)Diprotic biguanide with cyclohexyl substituentReaction with trimethylaluminiumDinuclear aluminium complex mdpi.com

Synthetic Methodologies and Purification Strategies for Metal-Biguanide Complexes

The synthesis of metal-biguanide complexes generally follows straightforward procedures. The reaction is typically carried out in a suitable solvent, which can range from water to alcohols like methanol or ethanol (B145695), and sometimes in anhydrous conditions under an inert atmosphere, particularly for air-sensitive organometallic precursors. acs.orgnih.gov The choice of solvent depends on the solubility of the metal salt and the ligand. The reaction temperature can vary from room temperature to reflux conditions, and reaction times can range from a few minutes to several hours. acs.orgnih.gov

Purification of the resulting metal-biguanide complexes is crucial to obtain analytically pure samples. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid complexes. The crude product is dissolved in a suitable solvent or a mixture of solvents at an elevated temperature, and then allowed to cool slowly, leading to the formation of crystals of the pure complex. For example, Ir(III) biguanide complexes have been purified by recrystallization from a methanol/diethyl ether mixture. acs.org

Filtration and Washing: The precipitated complex is often collected by filtration and washed with the reaction solvent or another suitable solvent to remove unreacted starting materials and soluble impurities. mdpi.com

Chromatography: Column chromatography, particularly using silica (B1680970) gel, is employed for the purification of some organometallic complexes. For instance, some Ir(III) biguanide complexes were purified on a silica column using a mixture of methanol and dichloromethane (B109758) as the eluent. acs.org

The purity of the final complexes is typically confirmed by various analytical techniques, including elemental analysis, NMR spectroscopy, mass spectrometry, and X-ray crystallography.

Structural Aspects of Metal-Biguanide Complexes

The structural characterization of metal-biguanide complexes is fundamental to understanding their properties. Through techniques like single-crystal X-ray diffraction, researchers have elucidated the intricate three-dimensional arrangements of these compounds. mdpi.comresearchgate.net

Determination of Complex Geometries and Stereochemistry (e.g., Tetrahedral, Square Planar, Octahedral Configurations)

Biguanide derivatives, acting as bidentate N-donor ligands, form complexes with diverse coordination geometries, largely dictated by the nature and oxidation state of the central metal ion. researchgate.netresearchgate.net

Octahedral Geometry: This is a common configuration, particularly for metals in a +3 oxidation state. For instance, cobalt(III) and iron(III) readily form tris-chelate complexes, such as [Co(biguanide)₃]³⁺, where three biguanide ligands coordinate to the metal center in an octahedral arrangement. mdpi.comasianpubs.orgresearchgate.netrsc.orgrsc.org A Co(II) complex with N,N-dimethylbiguanide has also been reported to adopt an octahedral geometry. researchgate.net Similarly, iridium(III) can form pseudo-octahedral "piano-stool" structures. acs.org

Square Planar Geometry: This geometry is typical for d⁸ metal ions like nickel(II) and is also observed with copper(II). researchgate.netnih.gov Ni(II) complexes, such as [Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O, exhibit a distorted square planar or parallelepiped configuration. nih.gov

Tetrahedral Geometry: Metal ions like zinc(II) and cobalt(II) can form tetrahedral complexes. mdpi.comnih.gov For example, a complex with the formula [Zn(C₄H₁₂N₅)Cl₃] features a tetrahedral ZnNCl₃ arrangement. nih.gov A mixed-valence cobalt complex salt, [Co(Met)₃][CoCl₄]Cl·3H₂O, interestingly contains both an octahedral Co(III) cation and a tetrahedral Co(II) anion. mdpi.com

Other Geometries: More complex arrangements include the dimeric copper(II) complex, [(Cu(Met)Cl)₂-μ-Cl₂], where each copper atom is in a distorted square pyramid geometry. mdpi.comresearchgate.net Another copper(II) complex forms a four-coordinated rectangular polyhedron. nih.gov

The following table summarizes common geometries observed for metal-biguanide complexes.

Metal IonOxidation StateCoordination GeometryExample Compound Formula
Cobalt+3Octahedral[Co(C₄H₁₁N₅)₃]Cl₂·2H₂O researchgate.netrsc.org
Cobalt+2Tetrahedral[CoCl₄]²⁻ (in a mixed-valence salt) mdpi.com
Iron+3OctahedralTris(butylbiguanide)Fe(III) asianpubs.org
Nickel+2Distorted Square Planar[Ni(C₄H₁₁N₅)(C₄H₁₀N₅)]Cl·H₂O nih.gov
Copper+2Square Pyramidal (Dimer)[(Cu(C₄H₁₁N₅)Cl)₂-μ-Cl₂] mdpi.com
Copper+2Rectangular Polyhedron[Cu(C₄H₁₁N₅)₂]Cl₂·H₂O nih.gov
Zinc+2Tetrahedral[Zn(C₄H₁₂N₅)Cl₃] nih.gov
Iridium+3Pseudo-octahedral[(Cp*)Ir(Metf)Cl]Cl acs.org

Elucidation of Metal-Ligand Bonding Interactions and Electronic Delocalization

The bonding in metal-biguanide complexes is characterized by significant covalent character and extensive electronic delocalization, which contributes to their stability. zenodo.orgzenodo.org This delocalization within the six-membered chelate ring leads to a "pseudoaromatic" character. zenodo.org

Evidence for this delocalization includes:

Bond Lengths: X-ray diffraction studies show a shortening of the C-N bonds within the chelate ring compared to typical single bonds, indicating partial double bond character. zenodo.org For instance, in an Iridium(III) complex, the C-N bond lengths within the ring are indicative of delocalized double bonds. acs.org Conversely, a lengthening of the M-N bond nearer to a halogen substituent has been attributed to the drifting of the delocalized electron cloud. zenodo.org

Planarity: The biguanide ligand is often planar, which facilitates the delocalization of the π-electron system across the metal-ligand ring. rsc.org This planarity is crucial; when π-electron delocalization is abolished by substitution, the ligand is no longer planar. researchgate.netnih.gov

Spectroscopic Evidence: Electron Paramagnetic Resonance (EPR) data for Cu(II) complexes indicate that the metal-ligand bonding is covalent, with the unpaired electron of Cu(II) spending a significant amount of time (31-36%) in the nitrogen donor sites of the ligands. zenodo.org Infrared spectra show that complexation with a metal ion occurs through the imino (=NH) group nitrogens, which is favored due to the stabilization gained from π-electron coupling. proquest.com

This strong electron delocalization is not just a structural curiosity; it is believed to be intrinsically linked to the biological and chemical activities of these compounds. researchgate.netnih.govnih.gov

Formation of Mono- and Dinuclear Metal-Biguanide Complexes

While mononuclear complexes are common, biguanide ligands can also bridge metal centers to form multinuclear structures. mdpi.comacs.org The formation of either mono- or dinuclear species can be dependent on reaction conditions and the specific ligand used. mdpi.com

Mononuclear Complexes: A vast number of mononuclear complexes have been synthesized, where one or more biguanide ligands coordinate to a single metal center, such as the previously mentioned [Co(biguanide)₃]³⁺ and [Cu(biguanide)₂]²⁺. researchgate.netnih.gov

Dinuclear Complexes: Dinuclear complexes have also been reported. The reaction of a diprotic biguanide with trimethylaluminium can yield dinuclear aluminum complexes. mdpi.com A well-characterized example is a dimeric copper(II) complex, [(Cu(Met)Cl)₂-μ-Cl₂], where two copper centers are joined by two bridging chloride ligands. mdpi.com The study of dinuclear catalysts has shown that they can exhibit significantly higher reactivity at low concentrations compared to their mononuclear counterparts. rsc.org

The versatile coordination behavior of biguanides allows for the synthesis of both mono- and dinuclear complexes with a variety of metals, including aluminum, copper, magnesium, and zinc. acs.orgresearchgate.net

Investigation of Coordination Polymers Derived from Biguanide Ligands

Beyond discrete mono- and dinuclear structures, biguanide ligands can be used to construct extended one-, two-, or three-dimensional coordination polymers. mdpi.comchemrxiv.org In these structures, the biguanide units act as linkers between metal centers.

A diprotic biguanide, upon single deprotonation, has been shown to form a one-dimensional coordination polymer with potassium ions. mdpi.com In a different study, the thermal decarbonation of a carbonate-based coordination polymer, Cu-Gdm, resulted in the formation of a discrete metal complex, [Cu(biguanide)₂]. chemrxiv.org This demonstrates a pathway where a coordination polymer can serve as a precursor to a simpler biguanide complex. chemrxiv.org

Electronic Properties and Stability of Metal-Biguanide Complexes

Influence of Biguanide Ligation on Metal Oxidation States and Electronic Structures

Biguanides are classified as strong-field ligands, capable of significantly influencing the electronic structure of the coordinated metal ion. zenodo.org This has several important consequences:

Stabilization of Higher Oxidation States: Biguanide ligands show a preferential tendency to stabilize higher oxidation states of transition metals. rsc.org This is evident in the ready formation of stable complexes with Fe(III) and Co(III). asianpubs.orgrsc.org The formation of these stable complexes can sometimes involve the oxidation of the metal during the reaction, for example, starting with a Co(II) salt to yield a Co(III) complex. researchgate.net

Mixed-Valence Complexes: The ability to stabilize different oxidation states can lead to the formation of unusual mixed-valence compounds. A notable example is a complex containing both a Co(III) cation and a Co(II) anion within the same crystal lattice, synthesized from a Co(II) salt. mdpi.com

Modification of Electronic Structure: The coordination of a biguanide ligand alters the d-orbital energy levels of the metal. rsc.org This modification of the electronic structure can influence the redox properties of the metal center, a feature that is exploited in the design of activatable prodrugs and catalysts. mdpi.com For instance, electrophilic substitution reactions on metal biguanides are thought to proceed through the intermediate formation of higher oxidation state metal species. rsc.org Furthermore, the interaction between biguanides and mitochondrial complexes is thought to involve the stabilization of reduced flavin, altering midpoint potentials. portlandpress.com

Ligand Field Effects and Characterization of Electronic Transitions

The electronic spectra of transition metal complexes with this compound are anticipated to be dominated by d-d electronic transitions, characteristic of the central metal ion in a specific ligand field environment. The cyclohexyl substituent, being primarily an alkyl group, is expected to have a modest electronic influence on the biguanide backbone compared to more electronically active substituents. However, its steric bulk may affect the geometry and, consequently, the electronic spectrum of the complexes.

The electronic spectra of biguanide complexes have been a subject of study for decades. For instance, square-planar complexes of ethylenebisbiguanide with nickel(II) and palladium(II) have been characterized by their absorption spectra. acs.org Similarly, the electronic and infrared spectra of biguanide complexes with a range of 3d transition metals have been investigated, with spectral data supporting distorted octahedral structures for V(IV), Cr(III), Mn(IV), and Co(III) complexes, square-planar structures for Ni(II) and Cu(II), and a tetrahedral configuration for Zn(II). researchgate.net

For cobalt(III) complexes with biguanide derivatives, the electronic absorption spectra typically feature two main bands corresponding to the ¹A₁g → ¹T₁g and ¹A₁g → ¹T₂g transitions in an octahedral field. researchgate.netresearchgate.net The positions of these bands are sensitive to the nature of the substituents on the biguanide ligand.

Representative Electronic Spectral Data for Transition Metal-Biguanide and Related Complexes
ComplexSolvent/MediumAbsorption Maxima (λ_max) in nmAssignment (for octahedral geometry)Reference
[Co(biguanide)₃]³⁺Aqueous~480, ~350¹A₁g → ¹T₁g, ¹A₁g → ¹T₂g researchgate.netresearchgate.net
[Ni(biguanide)₂]²⁺Aqueous~440¹A₁g → ¹B₁g (square-planar) researchgate.net
[Cu(biguanide)₂]²⁺Aqueous~520²B₁g → ²A₁g, ²B₁g → ²E_g (square-planar) researchgate.net
[Fe(butyl biguanide)₃]³⁺Not specifiedNot specifiedHigh-spin octahedral complex suggested asianpubs.org

The ligand field parameters, such as the crystal field splitting energy (10Dq or Δo) and the Racah parameter (B), can be derived from the energies of these d-d transitions. For biguanide complexes, the strong-field nature of the ligand results in a relatively large 10Dq value, leading to low-spin configurations for metals like Co(III). The nephelauxetic effect, which reflects the degree of covalency in the metal-ligand bond, can also be assessed from the reduction of the Racah parameter in the complex compared to the free ion.

Catalytic Applications and Reaction Mechanisms Involving 1 Cyclohexyl Biguanide

1-Cyclohexyl-biguanide as an Organic Base and Reagent

The utility of this compound in organic synthesis is fundamentally linked to the inherent characteristics of the guanidine (B92328) functional group. These compounds are recognized for their strong basicity and their ability to act as effective catalysts and reagents in a variety of chemical transformations.

Fundamental Reactivity and Acid-Base Properties in Organic Synthesis

Guanidine and its derivatives, including this compound, are classified among the strongest organic bases. cdnsciencepub.com This pronounced basicity is a consequence of the significant resonance stabilization of the corresponding protonated form, the guanidinium (B1211019) cation. unacademy.com Upon protonation, the positive charge is delocalized over the three nitrogen atoms, resulting in a highly stable cation. unacademy.com This inherent stability drives the equilibrium towards the protonated state, making the neutral guanidine a powerful proton acceptor.

The free base of this compound is considered a weak base, with a pKa of its conjugate acid estimated to be around 11.5. This places it in the category of strong organic bases, capable of deprotonating a wide range of acidic protons in organic substrates. ineosopen.orgdcfinechemicals.com The presence of the cyclohexyl group, an alkyl substituent, can modulate the basicity compared to unsubstituted guanidine. ineosopen.org

The reactivity of this compound is not solely defined by its basicity. The nitrogen atoms possess lone pairs of electrons, making them nucleophilic. However, sterically hindered guanidine derivatives are often employed as non-nucleophilic bases, a desirable characteristic in many organic reactions where the base should only act as a proton abstractor without participating in side reactions. ineosopen.orgdcfinechemicals.com

The acid-base behavior of this compound is crucial for its application. In its hydrochloride salt form, it is stable under neutral pH conditions (6-8). In alkaline environments (pH > 10), deprotonation occurs, yielding the free base which can then participate in base-catalyzed reactions.

Table 1: Acid-Base Properties of Guanidine Derivatives

Compound/ClasspKa of Conjugate AcidBasicity ClassificationKey Features
Guanidine~13.6 unacademy.comStrong BaseHigh basicity due to resonance-stabilized cation. unacademy.com
This compound~11.5 Strong Organic BaseFree base acts as a weak base.
Barton's Base~14 (in H₂O/EtOH) dcfinechemicals.comSuperbaseSterically hindered, non-nucleophilic. dcfinechemicals.com
AmidinesGenerally lower than guanidines unacademy.comStrong BasesAmong the strongest uncharged bases.

Role of Guanidine Derivatives in Promoting Chemical Transformations

The strong basicity and hydrogen-bonding capabilities of guanidine derivatives make them effective organocatalysts for a multitude of chemical transformations. encyclopedia.pubjst.go.jp They can activate substrates through deprotonation or by forming hydrogen bonds, facilitating reactions that might otherwise require harsh conditions. jst.go.jp

Guanidine-based organocatalysts have been successfully employed in:

Michael Additions: Their basicity allows for the generation of nucleophiles from pronucleophiles. jst.go.jp

Transesterification Reactions: They have shown high catalytic activity in the transesterification of vegetable oils.

Ring-Opening Polymerizations: They can catalyze the polymerization of lactones and lactides. encyclopedia.pub

CO₂ Capture and Conversion: The ability to interact with CO₂ has led to their use in its fixation and transformation into valuable chemicals. encyclopedia.pub

Synthesis of Heterocycles: Guanidine itself is a key building block in the synthesis of various nitrogen-containing heterocycles like pyrimidines and triazines. bohrium.com

The introduction of chiral moieties onto the guanidine scaffold has given rise to a powerful class of chiral organocatalysts. rsc.orgresearchgate.net These catalysts create a chiral environment, enabling the enantioselective synthesis of a wide range of molecules. jst.go.jprsc.org The guanidine group's ability to form two parallel hydrogen bonds is a key feature in its role as a recognition element for achieving high stereoselectivity. jst.go.jp

Metal-Biguanide Complexes as Catalysts

The nitrogen atoms in the biguanide (B1667054) structure are excellent donors, allowing them to form stable complexes with a variety of transition metals. cdnsciencepub.com this compound and other biguanide derivatives act as bidentate ligands, chelating to the metal center through the two imine-like nitrogen atoms to form a stable six-membered ring. cdnsciencepub.comnih.gov These metal-biguanide complexes have emerged as highly efficient and often recyclable catalysts in a range of important organic reactions. cdnsciencepub.comscholaris.ca

Applications in Cross-Coupling Reactions (e.g., Suzuki–Miyaura Reaction)

Metal-biguanide complexes have demonstrated significant catalytic activity in cross-coupling reactions, which are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The Suzuki–Miyaura reaction, in particular, has been a major area of application.

For instance, palladium complexes of biguanides have been shown to be highly effective catalysts for the Suzuki–Miyaura coupling. nih.govresearchgate.net A notable example involves the use of a hexylbiguanide-palladium complex. cdnsciencepub.com In a study, the Suzuki-Miyaura reaction between 4'-bromoacetophenone (B126571) and phenylboronic acid was successfully catalyzed by a Pd(OAc)₂/hexylbiguanide system. acs.org The best results were achieved with a 1:1 ratio of palladium to hexylbiguanide, highlighting the importance of the ligand in stabilizing the catalytic species. acs.org This system also demonstrated good recyclability, a key aspect of green chemistry. cdnsciencepub.com

Another widely studied biguanide ligand is metformin (B114582). An in-situ generated palladium(II)/metformin complex has been used for Suzuki-Miyaura reactions in neat water, showcasing the potential for developing environmentally benign catalytic systems. rsc.org

Table 2: Application of Biguanide-Palladium Complexes in Suzuki-Miyaura Reactions

Biguanide LigandPalladium SourceSolventKey FeaturesReference
HexylbiguanidePd(OAc)₂WaterMicellar conditions, recyclable catalyst. cdnsciencepub.comacs.org
MetforminPd(OAc)₂Water/Ethanol (B145695)Efficient in aqueous media. rsc.org
MetforminPd(OAc)₂Neat WaterGreen catalytic system, recyclable. rsc.org
Biguanide-functionalized ChitosanPd complexWater/EthanolRecyclable, low catalyst loading. scholaris.ca

Enantioselective Catalysis (e.g., Diethylzinc (B1219324) Addition to Aldehydes)

The development of chiral ligands is paramount for asymmetric catalysis. While specific examples detailing this compound in the enantioselective addition of diethylzinc to aldehydes are not prevalent in the provided literature, the broader class of chiral guanidines has been extensively explored as organocatalysts for such transformations. rsc.orgresearchgate.net

The general principle involves the use of a chiral ligand to create a stereochemically defined environment around a metal center or to act as a chiral Brønsted base. In the context of diethylzinc addition to aldehydes, chiral amino alcohols and other ligands are commonly used to generate a chiral catalyst in situ with the zinc reagent. scielo.brsioc-journal.cnscirp.org The chiral ligand controls the facial selectivity of the addition to the aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol. scielo.brmdpi.com

The mechanism often involves the formation of a dimeric zinc-alkoxide complex with the chiral ligand. scielo.br One of the zinc centers coordinates the aldehyde, while the other facilitates the transfer of an ethyl group. The stereochemical outcome is dictated by the steric and electronic properties of the chiral ligand, which favors one of the possible transition states. mdpi.com Given the success of chiral guanidines in other enantioselective reactions, the design of chiral biguanide ligands for this and similar transformations remains a promising area of research. jst.go.jprsc.org

Broad Catalytic Activity in Various Organic Synthesis Protocols

The catalytic versatility of metal-biguanide complexes extends beyond cross-coupling reactions. They have been successfully employed in a variety of other organic synthesis protocols. scholaris.caresearchgate.net

Some of the reactions catalyzed by metal-biguanide complexes include:

Heck and Ullmann Cross-Coupling Reactions: Similar to their application in Suzuki-Miyaura reactions, these complexes are effective catalysts for other important C-C and C-heteroatom bond-forming reactions. cdnsciencepub.com

N-arylation and O-arylation Reactions: They have been used to catalyze the N-arylation of indoles and imidazoles, as well as the O-arylation of phenols. cdnsciencepub.com

Henry Reaction: This base-catalyzed carbon-carbon bond-forming reaction can be promoted by biguanide-metal complexes. researchgate.net

Aerobic Oxidation of Alcohols: These complexes have shown activity in the oxidation of alcohols to aldehydes and ketones using air as the oxidant. researchgate.net

Hydrogenation Reactions: The ability to coordinate with metals also makes them suitable ligands for hydrogenation catalysts. researchgate.net

The stability and tunability of metal-biguanide complexes, coupled with their often high catalytic efficiency and potential for recyclability, make them attractive catalysts for a wide array of organic transformations, aligning with the principles of sustainable and green chemistry. cdnsciencepub.comscholaris.ca

Mechanistic Insights into Catalytic Processes

The utility of this compound and related biguanide derivatives in catalysis is deeply rooted in their unique structural and electronic properties. As potent N-donor bidentate ligands, they form stable complexes with a variety of transition metals, facilitating a range of organic transformations. cdnsciencepub.comgrafiati.com Understanding the mechanistic pathways of these catalytic systems is crucial for optimizing reaction conditions and designing more efficient catalysts.

Investigation of Reaction Mechanisms with Biguanide-Based Catalysts

Biguanides, including this compound, function as exceptional ligands in organometallic catalysis primarily due to their structure, which features two imino and three amino groups in tautomeric equilibrium. scholaris.ca X-ray diffraction and Density Functional Theory (DFT) studies have revealed that the tautomeric form with a hydrogen on the central bridging nitrogen is favored upon chelation with metal cations. cdnsciencepub.comscholaris.ca This interaction results in a stable six-membered ring, a key feature in the catalytic activity of metal-biguanide complexes. cdnsciencepub.com

The investigation into the reaction mechanisms often involves a combination of kinetic studies, spectroscopic analysis, and computational modeling. nih.govrsc.org For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura reaction, the biguanide ligand is understood to stabilize palladium nanoparticles, preventing their aggregation and subsequent deactivation. cdnsciencepub.com The catalytic cycle is generally believed to involve the reduction of a Pd(II) precursor to the active Pd(0) species. researchgate.net The biguanide ligand facilitates this process and stabilizes the resulting nanoparticles that are the active catalytic species.

In the transesterification of vegetable oils, poly(hexamethylene biguanide) (PHMBG) has shown remarkable efficiency. nih.gov Mechanistic studies suggest that the biguanide groups act as strong Brønsted bases. The reaction rate's dependence on the catalyst concentration indicates that the catalytic activity is directly proportional to the number of available biguanide groups. nih.gov

DFT calculations have been instrumental in providing deeper mechanistic insights. For example, in catalyst-dependent divergent cycloaddition reactions, DFT has helped to elucidate the origins of selectivity by mapping the energy profiles of different potential pathways. rsc.org Similarly, for bicyclic guanidine catalysts, which share structural motifs with biguanides, a combination of kinetic experiments and DFT calculations has confirmed the bifunctional nature of the catalyst, where it participates in multiple steps of the reaction cycle. nih.gov These studies, while not always specific to this compound, provide a foundational understanding of how the biguanide scaffold participates in and influences reaction mechanisms.

A summary of reactions catalyzed by biguanide-metal complexes highlights their versatility.

Reaction TypeMetalKey Mechanistic FeatureReference
Suzuki–Miyaura CouplingPalladium (Pd)Stabilization of Pd(0) nanoparticles; ligand facilitates reduction from Pd(II). cdnsciencepub.comresearchgate.net
Heck CouplingPalladium (Pd)Biguanide acts as an efficient N-donor ligand for the metal complex. cdnsciencepub.com
Ullmann CouplingCopper (Cu) / Palladium (Pd)N-arylation of the biguanide ligand itself or catalysis of C-N/C-O bond formation. cdnsciencepub.comscholaris.ca
Transesterification- (as organocatalyst)Biguanide groups function as strong Brønsted bases. nih.gov
Olefin EpoxidationTitanium (Ti)Formation of active titanium-hydroperoxide species. rsc.org

Role of Metal-Biguanide Complexes in Catalytic Cycles and Turnover Frequencies

Metal-biguanide complexes are central to the catalytic cycle of many reactions. The biguanide ligand is not merely a spectator; it actively participates in stabilizing the metal center, influencing its electronic properties, and facilitating the elementary steps of the catalytic cycle. numberanalytics.com The stability imparted by the bidentate chelation of the biguanide to the metal ion helps maintain the integrity of the catalytic species throughout multiple turnovers, a key factor for catalyst longevity and recyclability. cdnsciencepub.comresearchgate.net

The turnover frequency (TOF), defined as the number of moles of product formed per mole of catalyst per unit time, is a critical metric for evaluating catalyst efficiency. sciencenet.cn For heterogeneous catalysts, where the active sites may not be uniform, TOF provides a more insightful comparison than simple yield measurements. pnnl.gov High TOF values are indicative of an efficient catalytic cycle where substrate binding, product formation, and catalyst regeneration occur rapidly.

In the context of biguanide-based catalysts, high turnover numbers and frequencies have been reported, particularly in sustainable conditions. researchgate.net For example, in the Suzuki coupling reaction, a catalyst system of Pd(OAc)₂ with a biguanide-functionalized magnetic nanoparticle was reusable for at least eight cycles without a noticeable loss of activity, demonstrating the robustness of the catalytic cycle. researchgate.net Similarly, a hexylbiguanide-based surfactant system for the Suzuki-Miyaura reaction could be recycled up to six times. acs.org

While specific TOF data for this compound are not extensively reported, related systems provide insight into the potential performance. For instance, in formic acid dehydrogenation, an iridium complex with a modified picolinamide (B142947) ligand achieved a very high TOF of 19,500 h⁻¹. nih.gov This highlights how the ligand structure is pivotal in achieving high turnover rates. Supported guanidine catalysts have also demonstrated high turnover frequencies upon repeated use in transesterification reactions. nih.gov

The following table summarizes reported performance metrics for various biguanide and related catalytic systems, illustrating their efficiency and stability.

Catalytic SystemReactionTurnover Number (TON)Turnover Frequency (TOF)RecyclabilityReference
Ir-complex with N-(methylsulfonyl)-2-pyridinecarboxamideFormic Acid Dehydrogenation172,91619,500 h⁻¹20 cycles nih.gov
Pd/Metformin complex in waterSuzuki-Miyaura CouplingNot specifiedNot specified4 cycles cdnsciencepub.com
Pd/Hexylbiguanide (micellar)Suzuki-Miyaura CouplingNot specifiedNot specified6 cycles acs.orgnih.gov
Fe₃O₄/SiO₂-Met-Pd(OAc)₂Suzuki CouplingNot specifiedNot specified8 cycles researchgate.net
Supported GuanidinesTransesterificationNot specifiedHigh TOF reportedRepeated use nih.gov

Rational Ligand Design for Enhanced Catalytic Performance and Selectivity

Rational ligand design is a cornerstone of modern catalysis, aiming to create catalysts with superior activity, stability, and selectivity by systematically modifying the ligand structure. numberanalytics.comwiley.com For biguanide-based catalysts, this involves altering the substituents on the biguanide backbone to fine-tune the steric and electronic environment of the metal center. scholaris.caacs.org

Key principles of rational ligand design applicable to this compound and its derivatives include:

Steric Tuning: Introducing bulky substituents, such as the cyclohexyl group in this compound, can create a specific steric environment around the metal. This can influence substrate approach, control selectivity (e.g., regioselectivity or enantioselectivity), and prevent catalyst deactivation pathways like dimerization. numberanalytics.com

Electronic Tuning: Modifying the electronic properties of the ligand can alter the redox potential of the metal center and its affinity for substrates. numberanalytics.com For biguanides, introducing electron-donating or electron-withdrawing groups on the terminal nitrogens can modulate the electron density at the coordinating imino nitrogens, thereby influencing the catalytic activity. scholaris.carsc.org

Introduction of Functional Groups: Appending specific functional groups can impart new properties to the catalyst. For example, attaching long alkyl chains to the biguanide core, as in hexylbiguanide, creates amphiphilic molecules that can act as surfactants in micellar catalysis, enabling reactions in aqueous media. acs.orgnih.gov Incorporating phosphonic acid groups can provide a robust anchor for immobilizing the catalyst on metal oxide surfaces, enhancing stability and reusability. rsc.org

Balancing Flexibility and Rigidity: The ligand's framework must have an optimal balance of rigidity to maintain a defined coordination geometry and flexibility to accommodate substrates and intermediates during the catalytic cycle. numberanalytics.comacs.org The biguanide scaffold provides a relatively stable six-membered chelate ring, which serves as a solid foundation for further modifications. cdnsciencepub.com

The goal of these design strategies is to enhance specific aspects of catalytic performance. For instance, enhancing catalyst lifetime and site-selectivity in oxidation catalysis has been achieved by combining bulky substituents with ligand deuteration. researchgate.net In asymmetric catalysis, ionic interactions between the ligand and substrate are exploited to control selectivity. nih.gov By applying these principles, a biguanide ligand like this compound can be systematically modified to optimize its performance for a specific catalytic application. d-nb.infonih.gov

The table below outlines several strategies for ligand design and their intended impact on catalytic properties.

Design StrategyModification ExampleIntended EffectReference
Steric HindranceIncorporation of bulky groups (e.g., cyclohexyl, tri-isopropyl silyl)Enhance selectivity, improve catalyst stability. scholaris.caresearchgate.net
AmphiphilicityAttachment of long alkyl chains (e.g., hexylbiguanide)Enable micellar catalysis in aqueous media, improve recyclability. nih.gov
Surface AnchoringIntroduction of phosphonic acid or silica (B1680970) functionalitiesImmobilize catalyst on a solid support for heterogeneity and enhanced stability. researchgate.netrsc.org
Electronic ModificationIntroduction of electron-donating/withdrawing groups on the ligand scaffoldTune the electronic properties of the metal center to modulate reactivity. numberanalytics.comrsc.org
Supramolecular InteractionsIncorporation of hydrogen-bond donors/acceptorsControl substrate orientation and enhance selectivity through non-covalent interactions. d-nb.info

Theoretical and Computational Chemistry of 1 Cyclohexyl Biguanide

Quantum Chemical Calculations (Ab Initio and Density Functional Theory)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are central to understanding the intrinsic properties of 1-Cyclohexyl-biguanide. openaccessjournals.com DFT has become a popular approach due to its favorable balance of computational cost and accuracy for medium-sized organic molecules. openaccessjournals.comnih.gov These calculations are typically performed using software packages like Gaussian, employing specific functionals (e.g., B3LYP, M06-2X) and basis sets (e.g., 6-311++G(d,p), def2-TZVP) to approximate solutions to the Schrödinger equation. nrel.gov

Geometry optimization is a primary step in computational analysis, where the algorithm seeks the lowest energy arrangement of atoms, corresponding to the most stable molecular structure. For this compound, this process would determine the precise bond lengths, bond angles, and dihedral angles of its most stable conformer. The cyclohexyl ring is expected to adopt a stable chair conformation, with the biguanide (B1667054) substituent preferentially occupying the equatorial position to minimize steric hindrance. lumenlearning.com The biguanide moiety itself possesses significant delocalization, resulting in characteristic C-N bond lengths that are intermediate between typical single and double bonds. Studies on related biguanide and guanidine (B92328) structures confirm the planarity of the guanidinium (B1211019) group and the specific bond characteristics arising from electron delocalization. nih.govrsc.org

The electronic structure analysis provides information on the distribution of electrons within the molecule. Mulliken or Natural Bond Orbital (NBO) population analyses can be used to calculate the partial atomic charges on each atom, revealing the polar nature of the N-H and C-N bonds within the biguanide fragment.

Table 1: Representative Optimized Geometric Parameters for a Biguanide Fragment (from DFT Calculations on Analogous Systems) This table presents typical values as direct data for this compound is not available in the cited literature. The values are based on studies of similar guanidine/biguanide structures.

Parameter Typical Value Description
C-N (imine-like) Bond Length ~1.34 Å Shorter bond in the biguanide chain, indicating partial double bond character.
C-N (amine-like) Bond Length ~1.37 Å Longer bond in the biguanide chain.
N-C-N Bond Angle ~120° Reflects the sp² hybridization of the central carbon atom.
C-N-C Bond Angle ~125° Angle within the delocalized biguanide backbone.

Quantum chemical methods can reliably predict various spectroscopic parameters. nih.gov

IR Spectroscopy: The calculation of vibrational frequencies is a standard output of geometry optimization. These frequencies correspond to the stretching, bending, and torsional motions of the atoms. The predicted IR spectrum for this compound would show characteristic peaks for N-H stretching (around 3300-3500 cm⁻¹), C-H stretching of the cyclohexyl group (around 2850-2950 cm⁻¹), and strong absorptions from the C=N and C-N stretching of the delocalized biguanide core (in the 1500-1650 cm⁻¹ region). Calculated frequencies are often scaled by an empirical factor to better match experimental data due to the harmonic approximation used in the calculations. nih.gov

NMR Spectroscopy: Theoretical calculations of NMR shielding tensors, which are then converted to chemical shifts, are invaluable for structure elucidation. Methods like the Gauge-Independent Atomic Orbital (GIAO) are used to predict ¹H and ¹³C NMR chemical shifts. For this compound, calculations would predict distinct signals for the protons and carbons of the cyclohexyl ring and the biguanide chain, aiding in the assignment of experimental spectra. nih.gov

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can predict electronic transitions. For this compound, these calculations would likely predict absorptions in the UV region corresponding to π → π* and n → π* transitions within the delocalized π-system of the biguanide moiety. rsc.org

Table 2: Predicted Spectroscopic Data for this compound (Illustrative) This table is illustrative of the type of data generated from computational predictions.

Spectroscopy Type Parameter Predicted Value Corresponding Functional Group
IR Vibrational Frequency ~3450 cm⁻¹ N-H Stretch
IR Vibrational Frequency ~2930 cm⁻¹ Cyclohexyl C-H Stretch
IR Vibrational Frequency ~1630 cm⁻¹ C=N Stretch (delocalized)
¹³C NMR Chemical Shift (δ) ~160 ppm Guanidinic Carbon
¹³C NMR Chemical Shift (δ) 25-55 ppm Cyclohexyl Carbons
¹H NMR Chemical Shift (δ) 1.0-2.0 ppm Cyclohexyl Protons
UV-Vis λmax ~235 nm π → π* transition

Molecular Orbital (MO) theory provides a deep understanding of a molecule's electronic behavior. The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are particularly important. researchgate.net

HOMO: The HOMO represents the orbital from which an electron is most easily donated. In this compound, the HOMO is expected to be localized primarily on the electron-rich biguanide moiety, specifically on the nitrogen atoms. The energy of the HOMO (E_HOMO) is related to the molecule's ionization potential and its ability to act as an electron donor. researchgate.net

LUMO: The LUMO is the lowest energy orbital that can accept an electron. The energy of the LUMO (E_LUMO) correlates with the electron affinity.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (ΔE = E_LUMO - E_HOMO) is a crucial indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron to a higher energy state. researchgate.net

NBO analysis further confirms electron delocalization by quantifying the interactions between filled (donor) and empty (acceptor) orbitals. For this compound, this would show strong delocalization from the nitrogen lone pairs (n) into the antibonding π* orbitals of the C=N bonds, stabilizing the molecule and giving the C-N bonds their partial double-bond character. researchgate.net

Table 3: Representative Quantum Chemical Parameters for Biguanide Analogs Data derived from studies on similar biguanide structures, illustrating typical computational outputs. nih.govresearchgate.net

Parameter Typical Value (eV) Significance
E_HOMO -5.7 to -6.5 eV Electron-donating capability
E_LUMO -0.5 to -1.5 eV Electron-accepting capability
Energy Gap (ΔE) 4.5 to 5.5 eV Chemical reactivity and stability
Ionization Potential (I) ~6.0 eV Energy required to remove an electron
Electron Affinity (A) ~1.0 eV Energy released when an electron is added

Molecular Modeling and Docking Studies

Molecular modeling extends beyond single-molecule quantum calculations to explore interactions and conformational landscapes.

Conformational analysis involves studying the different spatial arrangements (conformers) of a molecule and their relative energies. libretexts.org For this compound, this analysis is critical for understanding its flexibility. The key rotatable bonds are the C-N bond linking the cyclohexyl ring to the biguanide and the C-N bonds within the biguanide chain itself.

A potential energy surface (PES) scan is performed by systematically rotating a specific dihedral angle and calculating the energy at each step. This process maps the energy landscape, identifying energy minima (stable conformers) and energy maxima (transition states). maricopa.edu For this compound, the analysis would confirm:

The high energy of conformations where the bulky cyclohexyl group is eclipsed with the biguanide chain. chemistrysteps.com

The most stable conformer having the cyclohexyl group in a staggered arrangement relative to its substituent on the biguanide nitrogen.

The existence of several local energy minima corresponding to different rotations around the internal C-N bonds of the biguanide backbone.

The energy difference between the most stable (anti) and less stable (gauche) conformers provides insight into the molecule's flexibility and the populations of different conformers at room temperature. maricopa.edu

The Molecular Electrostatic Potential (MESP) surface is a 3D visualization of the electrostatic potential mapped onto the electron density surface of a molecule. nih.gov It is a powerful tool for understanding intermolecular interactions, as it shows the charge distribution from the perspective of an approaching reactant. nih.gov

For this compound, the MESP surface would display:

Negative Potential (Red/Yellow): Regions of strong negative potential would be concentrated around the nitrogen atoms of the biguanide group. This is due to the high electron density and lone pairs on the nitrogen atoms, making these sites the primary centers for electrophilic attack and hydrogen bonding (as hydrogen bond acceptors). The extreme basicity of biguanides is visually represented by these intense negative regions. nih.gov

Positive Potential (Blue): Regions of positive potential would be located around the hydrogen atoms attached to the nitrogens (N-H), making them hydrogen bond donors.

Neutral Potential (Green): The hydrocarbon framework of the cyclohexyl ring would exhibit a largely neutral or very weakly positive potential, indicating its nonpolar, hydrophobic character.

This visualization is invaluable for predicting how the molecule will interact with biological targets, such as protein binding sites, where electrostatic complementarity is often a key driver of recognition and binding. nih.gov

Application of Ligand-Based and Structure-Based Computational Methods

Computational methods are pivotal in modern drug discovery and chemical research, broadly categorized into ligand-based and structure-based approaches. nih.gov Both methodologies have been applied to study compounds structurally related to this compound, offering a framework for understanding its potential as a biologically active agent.

Ligand-Based Methods: These techniques rely on the principle of molecular similarity, which posits that structurally similar molecules are likely to have similar biological activities. rsc.org They are particularly useful when the three-dimensional structure of the biological target is unknown. Key ligand-based methods include:

Quantitative Structure-Activity Relationship (QSAR): QSAR models establish a mathematical correlation between the chemical structures of a series of compounds and their biological activities. nih.govsemanticscholar.org For biguanide derivatives and related compounds, QSAR studies correlate physicochemical descriptors (e.g., hydrophobicity, electronic properties, steric factors) with activities like receptor binding affinity or enzyme inhibition. semanticscholar.orgmdpi.com A predictive QSAR model can then be used to estimate the activity of new, unsynthesized compounds, including novel this compound analogs. mdpi.com

Pharmacophore Modeling: A pharmacophore model is an abstract representation of the essential steric and electronic features required for a molecule to interact with a specific biological target. nih.govnih.govwustl.edu These features include hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and charged groups. nih.gov For a molecule like this compound, a pharmacophore model would define the spatial arrangement of its key features: the hydrophobic cyclohexyl ring and the hydrogen-bonding and cationic potential of the biguanide group. Such models are used to screen large virtual databases for new compounds that match the pharmacophoric pattern and are therefore likely to be active. rsc.org

Structure-Based Methods: These methods require the 3D structure of the biological target (e.g., a protein or enzyme), which is typically obtained through experimental techniques like X-ray crystallography or modeled using homology modeling. mdpi.com

Molecular Docking: This is the most common structure-based method, predicting the preferred orientation of a ligand when bound to a receptor to form a stable complex. mdpi.commdpi.com Docking algorithms score different binding poses based on factors like intermolecular energy and solvation. For this compound, docking studies can predict how it fits into a receptor's active site, identifying key interactions that stabilize the complex and providing a basis for optimizing its structure to improve binding affinity. mdpi.com

The table below summarizes the application of these computational methods in the context of biguanide-related research.

Computational MethodApplicationRelevance to this compound
QSAR Correlates structural features with biological activity for series of compounds. nih.govmdpi.comPredicts the biological activity of novel analogs based on descriptors for the cyclohexyl and biguanide moieties.
Pharmacophore Modeling Identifies essential 3D features for biological activity. nih.govfrontiersin.orgGuides the search for new compounds with similar interaction capabilities by defining the roles of the hydrophobic ring and H-bonding groups.
Molecular Docking Predicts the binding mode and affinity of a ligand to its receptor. mdpi.comElucidates how this compound interacts with specific biological targets at an atomic level.

Computational Prediction of Binding Modes and Intermolecular Interactions (e.g., with Biological Receptors)

Molecular docking and molecular dynamics simulations are powerful tools for predicting how this compound binds to biological receptors and for characterizing the specific forces that govern this interaction. These predictions are fundamental to understanding its mechanism of action.

Computational studies on analogous structures reveal the distinct roles of the cyclohexyl and biguanide moieties in receptor binding. Molecular docking calculations on various ligands targeting receptors like the Trace Amine-Associated Receptor 1 (TAAR1) have shown that the cyclohexyl group often engages in significant non-polar interactions. mdpi.com Specifically, the cyclohexyl ring is predicted to form van der Waals contacts with hydrophobic amino acid residues such as valine, isoleucine, and phenylalanine within the receptor's binding pocket. mdpi.com

The biguanide portion, with its multiple nitrogen atoms, is a potent hydrogen bond donor and can be protonated under physiological conditions, allowing for strong electrostatic interactions. Docking studies on biguanide-containing molecules consistently show hydrogen bonds forming between the biguanide's N-H groups and hydrogen bond acceptor residues like aspartate or glutamate (B1630785) on the receptor. mdpi.com

A hypothetical binding mode for this compound, based on computational studies of related ligands, can be summarized as follows:

Hydrophobic Anchor: The cyclohexyl group typically occupies a hydrophobic pocket of the receptor, stabilized by van der Waals forces. In a study of TAAR1 agonists, a cyclohexyl group was found to engage in contacts with residues ILE104, VAL184, PHE267, and ILE290. mdpi.com

Hydrogen Bonding Network: The biguanide moiety forms a network of hydrogen bonds with polar residues at the active site.

Electrostatic Interactions: As a cation, the protonated biguanide group forms strong, long-range electrostatic interactions with negatively charged residues, which are crucial for anchoring the ligand in the correct orientation.

The following table details the predicted intermolecular interactions for the constituent parts of this compound based on computational models of similar compounds.

Molecular MoietyPredicted Interacting Residues (Example)Type of Interaction
Cyclohexyl Group ILE, VAL, PHE mdpi.comVan der Waals, Hydrophobic
Biguanide Group ASP, GLU mdpi.comHydrogen Bonding, Electrostatic (Salt Bridge)

Mechanistic Elucidation through Computational Approaches

Beyond predicting static binding poses, computational chemistry can elucidate the dynamic and reactive properties of this compound, including its acid-base chemistry and reaction pathways.

Theoretical Investigation of Protonation and Deprotonation Equilibria

The biological activity of this compound is intrinsically linked to its protonation state, as this determines its charge and hydrogen bonding capabilities. rsc.org The biguanide scaffold contains multiple nitrogen atoms that can act as protonation sites, leading to various possible tautomers and protonated species. mdpi.com

Computational methods, particularly Density Functional Theory (DFT), are used to investigate these equilibria. rsc.orgresearchgate.netnih.gov By calculating the gas-phase proton affinities and the free energies of solvation for each potential protonation site, the most likely protonated form in a given environment can be determined. researchgate.net For biguanides, the positive charge of the protonated form is significantly delocalized across the conjugated π-system of the N-C-N bonds, which contributes to its basicity. mdpi.com Experimental data indicates that the free base of 1-cyclohexylbiguanide has a pKa of approximately 11.5, classifying it as a strong base.

The potential protonation sites and tautomeric forms of the biguanide core are complex. Theoretical calculations help to resolve ambiguities by determining the relative stability of each possible isomer. Historically, the structure of biguanide was debated, but quantum chemical optimizations have confirmed the most stable tautomeric form. mdpi.com For this compound, computational analysis can precisely predict which nitrogen atom is the most favorable site for protonation, providing a crucial piece of information for understanding its interaction with biological targets that often involves recognition of a specific charge distribution and hydrogen-bonding pattern. rsc.orgnih.gov

Reaction Pathway Analysis and Transition State Identification

Computational chemistry provides powerful tools for mapping the entire energy landscape of a chemical reaction, from reactants to products. This includes the identification of short-lived, high-energy transition states, which are the bottlenecks that determine the reaction rate. nih.gov For the synthesis of this compound, these methods can be used to optimize reaction conditions and understand byproduct formation.

A common synthesis route for biguanides involves the reaction of dicyandiamide (B1669379) (cyanoguanidine) with an appropriate amine hydrochloride, such as cyclohexylamine (B46788) hydrochloride. beilstein-journals.orgnih.gov A theoretical investigation of this reaction would involve the following steps:

Geometry Optimization: The 3D structures of the reactants (cyclohexylamine, cyanoguanidine), intermediates, transition states, and products are calculated to find their lowest energy conformations.

Transition State Search: Algorithms are used to locate the saddle point on the potential energy surface that corresponds to the transition state of the key bond-forming step. nih.gov

Frequency Calculation: These calculations confirm that the located structure is a true transition state (characterized by a single imaginary frequency) and are used to compute the activation energy (the energy difference between the reactants and the transition state).

By comparing the activation energies of different possible pathways, computational models can predict the most likely reaction mechanism. This analysis can reveal, for instance, whether the reaction proceeds through a concerted mechanism or via distinct intermediates, providing insights that are difficult to obtain through experimental means alone.

Simulation of Molecular Dynamics and Dynamic Properties

While static docking provides a snapshot of ligand binding, molecular dynamics (MD) simulations offer a "movie" at the atomic level, revealing the dynamic behavior of this compound and its complex with a biological target over time. researchgate.netchemcomp.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that describes how their positions and velocities change. nih.govnih.gov

For this compound, MD simulations can be used to investigate:

Binding Stability: By running a simulation of the ligand-receptor complex for nanoseconds or even microseconds, the stability of the predicted binding pose can be assessed. If the ligand remains stably bound and maintains key interactions, it supports the initial docking prediction.

Solvent Effects: MD simulations explicitly model the surrounding water molecules, providing a realistic view of how solvent influences the binding process and the conformation of the ligand.

Interaction with Membranes: The interaction of biguanides with cell membranes is crucial for their biological effects. MD simulations of polyhexamethylene biguanide (PHMB) have shown that the polymers adsorb onto the membrane surface through electrostatic interactions and can partially penetrate the lipid bilayer, causing disruption. nih.gov A similar approach could model how this compound, with its amphipathic nature, initially associates with and potentially perturbs a cell membrane.

These simulations provide a deeper, dynamic understanding of the molecular interactions that underpin the function of this compound.

Advanced Materials and Supramolecular Chemistry Applications of 1 Cyclohexyl Biguanide

Supramolecular Assembly and Host-Guest Systems

Supramolecular chemistry focuses on chemical systems composed of multiple molecules linked by non-covalent intermolecular forces. tue.nl The biguanide (B1667054) scaffold is particularly adept in this field due to its array of hydrogen bond donors and acceptors and its ability to coordinate with metals.

The design of host-guest complexes relies on the principles of molecular recognition, where a larger 'host' molecule possesses a cavity or binding site that is structurally and electronically complementary to a smaller 'guest' molecule. Biguanide derivatives are excellent candidates for inclusion in such systems, acting as either guests or as integral parts of a larger host structure.

The synthesis of biguanides and their salts is well-established, typically involving the reaction of anilinium chlorides with dicyandiamide (B1669379) or sodium dicyanamide (B8802431), followed by deprotonation. cdnsciencepub.com This accessibility allows for the functionalization of the biguanide scaffold, for instance, by attaching a cyclohexyl group to impart specific lipophilic properties. scholaris.ca While the synthesis of a host-guest complex specifically containing 1-cyclohexyl-biguanide is not extensively detailed in the literature, the principles are demonstrated by related structures. For example, carboxylated pillar tandfonline.comarene, a macrocyclic host, has been shown to co-crystallize with the bis-biguanide drug alexidine (B1196660) and the biguanide drug phenformin (B89758). acs.org In these complexes, the biguanidinium cations act as guests, interacting with the host via multiple hydrogen bonds and, potentially, cation-π interactions with the host's cavity. acs.org These studies establish a blueprint for designing systems where a host molecule with a hydrophobic cavity and hydrogen-bond-accepting rims could selectively bind this compound.

Self-assembly is the spontaneous organization of molecules into ordered structures through non-covalent interactions. Biguanide-containing systems exhibit a strong propensity for self-assembly. The addition of apolar groups, such as the cyclohexyl ring in this compound, introduces lipophilic properties that can drive the formation of supramolecular assemblies. scholaris.ca

Research on polyhexamethylene biguanide (PHMB), a polymeric biguanide, reveals that even in the presence of only monovalent counterions, these molecules can self-assemble into compact, ordered, hairpin-like shapes. nih.govresearchgate.net This assembly is not mediated by water or ions but is driven by the "like-charge pairing" of the biguanide units themselves, an enthalpically driven process. nih.govresearchgate.net In the solid state, simple biguanides are known to form a "corrugated ribbon" structure, where each molecule donates two hydrogen bonds to one neighbor and accepts two from another, creating a stable, extended network. scholaris.ca The presence of the bulky cyclohexyl group would influence this packing, potentially leading to more complex three-dimensional architectures.

Molecular recognition is the specific interaction between two or more molecules through non-covalent forces, forming the basis of host-guest chemistry. fiveable.me For this compound, recognition is governed by a combination of interactions:

Hydrogen Bonding: The biguanide moiety is rich in hydrogen bond donors (N-H groups) and acceptors (imine-like nitrogens). This allows for multiple, directional hydrogen bonds, which are fundamental to its interaction with other molecules, including host systems or other biguanide molecules during self-assembly. scholaris.caresearchgate.net

Electrostatic Interactions: The biguanide group is a strong base and is typically protonated at physiological pH, existing as a cation. nih.govresearchgate.net This positive charge facilitates strong electrostatic interactions with anionic sites on a host molecule or surface. researchgate.net

Hydrophobic Effect: The nonpolar cyclohexyl group is hydrophobic. In aqueous environments, this group will be driven to associate with other nonpolar moieties or the hydrophobic cavity of a host molecule to minimize its contact with water, a key driving force for binding. fiveable.meresearchgate.net

The combination of a hydrophilic, charged binding site (the biguanide group) and a distinct hydrophobic domain (the cyclohexyl group) makes this compound an amphiphilic molecule capable of highly specific recognition in environments with both polar and nonpolar characteristics. acs.org

The construction of complex supramolecular architectures relies on the precise control of various intermolecular forces. tue.nl The structure of this compound offers several handles for exploitation:

Hydrogen Bonding: As noted, the multiple hydrogen bond donors and acceptors on the biguanide core are primary tools for building predictable structures. scholaris.ca In a complex between bis(biphenylbiguanidado)nickel(II) and phenobarbital, a triply hydrogen-bonded system was formed, demonstrating the power of biguanides in creating highly specific, multi-point interactions. tandfonline.com

π-π Stacking: While the cyclohexyl group is aliphatic, if the biguanide were functionalized with an aryl group instead, π-π stacking interactions between the aromatic rings would provide an additional force for ordering and assembly. scholaris.ca

Electrostatic Interactions: The positive charge of the protonated biguanidinium group can be used to direct assembly with anionic species, such as carboxylated macrocycles or negatively charged surfaces, forming layered or aggregated structures. acs.orgresearchgate.net

Metal Coordination: A biguanide acts as an excellent bidentate ligand, capable of coordinating with various metal ions through its two "imine-like" nitrogen atoms. scholaris.canih.gov This property allows for the construction of metallo-supramolecular structures, where the metal ion acts as a node, linking multiple this compound units into larger, well-defined assemblies like cages, grids, or polymers.

Biguanides in Functional Materials Development

The self-assembling properties of biguanide derivatives make them valuable components in the development of functional materials, particularly those that operate in aqueous environments.

Amphiphilic molecules, which contain both a hydrophilic (water-loving) head and a hydrophobic (water-fearing) tail, can self-assemble in water to form micelles. These are spherical aggregates where the hydrophobic tails cluster in the core, shielded from the water by the hydrophilic heads which form the outer surface. This compound is an archetypal amphiphile, with the protonated biguanide group serving as the hydrophilic head and the cyclohexyl ring as the hydrophobic tail.

Studies on a series of N-alkylbiguanides have provided detailed insights into their micelle-forming capabilities. nih.govacs.org These compounds act as surfactants, and their tendency to form micelles is quantified by the Critical Micelle Concentration (CMC), the concentration above which micelles spontaneously form. Research on hexylbiguanide, a close structural analogue of this compound, demonstrated that it forms spherical micelles in solution. nih.govacs.org The CMC is dependent on factors such as the length of the alkyl chain, temperature, and pH. nih.govresearchgate.net

The table below, based on data for related alkylbiguanidium chlorides in neutral water at 25 °C, illustrates how increasing the hydrophobicity of the tail group (by lengthening the alkyl chain) reduces the CMC, making micelle formation more favorable. nih.govacs.org

CompoundAlkyl ChainCritical Micelle Concentration (CMC) (mM)
Hexylbiguanidium chlorideC62.3
Octylbiguanidium chlorideC80.81
Decylbiguanidium chlorideC100.35
Dodecylbiguanidium chlorideC120.22

This interactive table is based on data for N-alkylbiguanidium chlorides, which serve as close analogues for understanding the behavior of this compound.

This behavior is crucial for applications in micellar catalysis, where micelles are used to solubilize water-insoluble reactants, creating a microenvironment that can enhance reaction rates in aqueous media. acs.org Transmission electron microscopy (TEM) has confirmed the formation of spherical micellar aggregates for these systems. acs.orgresearchgate.net

Integration into Advanced Materials and Nanotechnologies for Novel Functionalities

The integration of organic molecules into larger material systems is a cornerstone of modern materials science, enabling the creation of functionalized nanomaterials with precisely tuned properties. mdpi.comtaylorfrancis.com By altering the surface chemistry of a material, its interaction with its environment can be fundamentally changed, leading to novel functionalities in fields from biomedicine to catalysis. nih.govnih.gov

The incorporation of a biguanide scaffold has been shown to be a powerful strategy for modifying the properties of molecules and materials. Research has demonstrated that adding a biguanide functional group to compounds that are not substrates for organic cation transporters (OCTs) can transform them into substrates and inhibitors for these transporters. researchgate.net This "functionalization" effect highlights the potential of the biguanide group to impart specific biological recognition properties to a larger structure.

Following this principle, this compound can be envisioned as a functionalizing agent for various nanomaterials, such as gold nanoparticles or polymers. dtic.milmsstate.edu Attaching the molecule to a nanoparticle surface would introduce both the cationic, hydrogen-bonding biguanide group and the hydrophobic cyclohexyl moiety. This could be used to control the material's surface charge, hydrophobicity, and its affinity for specific biological targets or guest molecules. For instance, such functionalized nanoparticles could be explored for targeted drug delivery or the development of novel antimicrobial surfaces. msstate.edu

A study on 18 different parent compounds and their biguanide analogs demonstrated that the inclusion of the biguanide scaffold significantly enhanced transport by human organic cation transporters OCT1 and OCT2. researchgate.net

Compound TypeParent Compound Uptake (pmol/min/mg protein)Biguanide Analog Uptake (pmol/min/mg protein)Fold Increase in Uptake (OCT1)
Cyclohexyl Derivative7.8 ± 0.6128.3 ± 19.116.4
Benzylamine Derivative1.2 ± 0.316.5 ± 1.113.8
Aniline Derivative0.9 ± 0.19.7 ± 1.010.8
Data adapted from a study on biguanide scaffold incorporation, showing enhanced uptake in HEK293 cells overexpressing human OCT1. researchgate.net The "Cyclohexyl Derivative" is a structural analog and illustrates the principle.

Metal-Directed Supramolecular Architectures

The use of metal-ligand coordination bonds is a central strategy in supramolecular chemistry for the self-assembly of complex, well-defined architectures. rsc.orgbirmingham.ac.uk By carefully selecting metal ions with specific coordination geometries and organic ligands with appropriate binding sites, chemists can construct intricate structures ranging from infinite polymers to discrete molecular cages. researchgate.net

Design and Synthesis of Metal-Organic Frameworks (MOFs) Utilizing Biguanide Ligands

Metal-Organic Frameworks (MOFs) are a prominent class of crystalline, porous materials built from inorganic metal nodes (ions or clusters) connected by organic linker molecules. rsc.orgnih.gov The defining feature of MOFs is their tunable structure; by changing the metal or the organic linker, properties such as pore size, shape, and surface chemistry can be systematically engineered for applications in gas storage, separation, and catalysis. rsc.orgrsc.org

The design of MOFs is critically dependent on the geometry and functionality of the organic linker. rsc.orgrsc.org While multitopic carboxylates are the most common linkers, N-heterocyclic compounds and other chelating agents are also widely used. researchgate.netnih.gov Biguanides, as strong bidentate N-donor ligands, can effectively chelate metal ions and act as linkers in MOF construction. The use of a biguanide ligand like this compound would bring specific properties to a MOF:

Coordination: The two imino groups can form a stable six-membered chelate ring with a metal ion, creating a robust node.

Functionality: The uncoordinated N-H groups within the biguanide linker can remain available for post-synthetic modification or can act as hydrogen-bond donors, functionalizing the interior of the MOF pores.

Pore Environment: The cyclohexyl group is a bulky, non-polar substituent. In a MOF structure, these groups would project into the pores, increasing the hydrophobicity and influencing the framework's selectivity for non-polar guest molecules.

Linker TypeCommon Functional GroupsTypical Role in MOFExample Linker
Carboxylate-based-COOH (Carboxylic Acid)Forms strong, versatile coordination bonds with a wide range of metal ions. nih.govTerephthalic acid (BDC)
Azole-basedImidazole, TriazoleConnects metal centers, often used for frameworks with high thermal and chemical stability. researchgate.net2-methylimidazole
Pyridine-basedPyridyl groupsActs as a linear or angular linker, allowing for control over framework topology. rsc.org4,4'-Bipyridine
Biguanide-based-C(NH)NHC(NH)NH2Acts as a chelating N-donor linker, introducing H-bonding functionality into the pores.This compound

Formation of Coordination Cages and Other Discrete Supramolecular Assemblies

Distinct from the infinite, extended networks of MOFs, coordination-driven self-assembly can also produce discrete, three-dimensional structures such as molecular cages, bowls, and capsules. nih.govfrontiersin.org These assemblies form when metal ions and organic ligands are mixed in solution and spontaneously arrange into a thermodynamically stable, hollow architecture. nih.govresearchgate.net The shape and size of the final cage are dictated by the preferred coordination number and geometry of the metal ion and the angles between the binding sites on the organic ligand. rsc.org

Biguanide derivatives are effective ligands for the construction of such assemblies due to their strong chelating ability. While specific research focusing on this compound in this context is limited, the principles are well-established with related systems. For example, cis-protected square planar metal ions like Pd(II) or Pt(II) are often used as 90-degree "corners" in cage construction. researchgate.net When combined with a bidentate ligand like this compound, these components could foreseeably assemble into a simple M₂L₄-type cage. The cyclohexyl groups would be directed outwards from the cage surface, influencing its solubility and its interaction with the external environment. The internal cavity would be defined by the metal centers and the biguanide backbone, offering a unique environment for encapsulating guest molecules. chemrxiv.org

ComponentRole in Self-AssemblyExamplePotential Role of this compound
Metal AcceptorActs as a geometric "node" or "corner" of the final structure. birmingham.ac.ukPd(II), Pt(II) (90°), Fe(II) (octahedral)Would coordinate to the biguanide ligand.
Organic LigandActs as a "face" or "edge" connecting the metal nodes. frontiersin.orgTridentate tripyridyl ligands, bidentate dipyridyl ligandsCould act as a bidentate linker/panel.
Resulting AssemblyThe final, discrete supramolecular structure. nih.govOctahedral [Pd₆L₄]¹²⁺ cage, tetrahedral [Ga₄L₆]¹²⁻ cage nih.govCould form assemblies such as an [M₂L₄] cage.

Mechanistic Studies of Biomolecular Interactions at a Molecular Level

Interaction with Organic Cation Transporters (OCTs)

The cellular uptake and disposition of biguanides are significantly influenced by their interaction with organic cation transporters (OCTs). These transporters are crucial for the movement of various endogenous and exogenous cationic compounds across cell membranes.

Research on a variety of biguanide (B1667054) compounds has demonstrated that the inclusion of the biguanide functional group can significantly enhance uptake by organic cation transporters 1 (OCT1) and 2 (OCT2). OCT1 is predominantly expressed in the liver, while OCT2 is mainly found in the kidneys. The biguanide moiety appears to increase the likelihood of a compound becoming a substrate for these transporters.

Table 1: Physicochemical Determinants for Biguanide Interaction with OCT2

Molecular Determinant Influence on OCT2-mediated Transport
Molecular Weight A significant factor in substrate recognition.
Molecular Volume An important determinant for transport efficiency.
Log D (pH 7.4) Influences the lipophilicity and interaction with the transporter.
Accessible Surface Area Plays a role in the binding and translocation process.

This data is based on studies of various biguanide compounds and is presumed to be relevant for 1-Cyclohexyl-biguanide.

The biguanide functionality, being positively charged at physiological pH, is a key structural feature for interaction with OCTs. This cationic nature facilitates recognition by the transporters. Studies have shown that biguanides not only act as substrates but can also inhibit the transport of other known OCT substrates, such as metformin (B114582) and the neurotoxin 1-methyl-4-phenylpyridinium (MPP+). This inhibitory action suggests a competitive binding to the transporter. The presence of the biguanide scaffold in a molecule that is not typically a substrate for OCT1 or OCT2 can increase its propensity to become both a substrate and an inhibitor of these transporters. researchgate.net This indicates that the biguanide group is a strong driver of the interaction with OCTs, likely governing the initial binding events that lead to either transport or inhibition.

Enzyme Inhibition Mechanisms

The biguanide structure is known to interact with certain enzymes, and this interaction is often linked to its ability to coordinate with metal ions.

Biguanides are recognized for their capacity to form complexes with transition metal ions, a property that is thought to be central to some of their biological effects. nih.gov This metal-binding ability can lead to the inhibition of metalloenzymes. For instance, studies on phenethylbiguanide, a structurally related compound, have shown that it can inhibit pyruvate (B1213749) kinase. researchgate.net The mechanism of this inhibition is believed to be competitive with the divalent metal cation activators of the enzyme, such as Mg²⁺ or Mn²⁺. researchgate.net This suggests that the biguanide may chelate the metal ions necessary for the enzyme's catalytic activity or compete with the metal cofactor for its binding site on the enzyme.

The interaction is not solely dependent on the biguanide moiety; the nature of the substituent also plays a crucial role. For phenethylbiguanide, the phenethyl group contributes significantly to the binding energy and inhibitory potency. researchgate.net It is therefore reasonable to hypothesize that the cyclohexyl group in this compound would similarly influence its interaction with enzymes like pyruvate kinase.

Biguanides are also known to inhibit mitochondrial respiratory complex I. nih.gov This inhibition is thought to arise from the binding of the biguanide to the enzyme, an interaction that may also involve endogenous metal ions within the complex. researchgate.net

The interaction between biguanides and enzymes is influenced by both the structural and electronic properties of the biguanide molecule. The delocalized π-electron system of the biguanide functional group is crucial for its ability to coordinate with metal ions. nih.gov This coordination with metal ions can, in turn, facilitate the binding of the biguanide to the enzyme.

Table 2: General Mechanistic Insights into Biguanide-Enzyme Interactions

Enzyme Proposed Mechanism of Inhibition by Biguanides Role of Metal Ions
Pyruvate Kinase Competitive inhibition with divalent metal cation activators. researchgate.net Biguanide may chelate or displace essential metal cofactors (e.g., Mg²⁺, Mn²⁺). researchgate.net
Mitochondrial Respiratory Complex I Direct binding to the enzyme, leading to inhibition of its activity. nih.gov Interaction may involve endogenous metal ions within the complex. researchgate.net

This data is generalized from studies on various biguanides and provides a likely framework for the action of this compound.

Receptor Binding Studies

Currently, there is a lack of specific receptor binding studies for this compound available in the public domain. Therefore, its direct interactions with specific cellular receptors remain to be elucidated.

Computational Prediction of Receptor Affinity and Selectivity (e.g., PPARγ, TAAR1)

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):

Computational studies specifically predicting the binding affinity and selectivity of this compound for PPARγ have not been extensively reported in publicly available scientific literature. Research involving biguanides and PPARγ often focuses on indirect mechanisms of action rather than direct receptor binding. For instance, the widely used biguanide, metformin, has been shown to induce the expression of PPARγ and may exert its effects through the AMPK/PGC-1α/PPAR-γ signaling pathway. nih.govresearchgate.net While computational studies have been performed on metformin, they have primarily investigated its interaction with other targets, such as mitochondrial glycerophosphate dehydrogenase, to understand its mechanism of action in hepatic gluconeogenesis. biorxiv.orgbiorxiv.org

The development of PPARγ inhibitors and modulators has significantly benefited from computational modeling techniques like molecular docking, quantitative structure-activity relationship (QSAR), and molecular dynamics simulations. openmedicinalchemistryjournal.com These methods have been instrumental in understanding the binding mechanisms and conformational dynamics of ligands with the PPARγ receptor. openmedicinalchemistryjournal.com However, the application of these computational approaches to this compound and its potential interaction with PPARγ remains an area for future investigation.

Trace Amine-Associated Receptor 1 (TAAR1):

In contrast to PPARγ, the interaction of biguanide derivatives with TAAR1 has been a subject of computational investigation. While specific affinity data for this compound is not available, molecular docking studies on related phenyl and benzyl (B1604629) biguanide derivatives have provided valuable insights into their potential as TAAR1 agonists. These studies have been instrumental in the rational design and discovery of novel TAAR1 ligands.

Computational approaches have enabled the virtual screening of compound libraries and have been pivotal in identifying biguanide-based compounds as a promising scaffold for TAAR1 agonism. The predictive power of these models is crucial in guiding the synthesis and biological evaluation of new chemical entities targeting TAAR1. The following table summarizes the reported TAAR1 agonist potencies for a selection of biguanide derivatives, highlighting the nanomolar to low micromolar activity range observed for this class of compounds at both murine and human TAAR1.

CompoundMurine TAAR1 EC50 (nM)Human TAAR1 EC50 (µM)
BIG2--
BIG4--
BIG8--
BIG10--
BIG12--
BIG13--
BIG14--
BIG16--
BIG22--

Structural Insights into Ligand-Receptor Recognition and Binding Modes

Peroxisome Proliferator-Activated Receptor Gamma (PPARγ):

Detailed structural insights into the direct binding mode of this compound with the PPARγ ligand-binding domain are currently unavailable due to a lack of specific co-crystallization or advanced computational modeling studies. The large, accommodating ligand-binding pocket of PPARγ can bind a wide array of structurally diverse ligands. nih.gov The binding of agonists typically stabilizes the activation function-2 (AF-2) helix (H12), facilitating the recruitment of coactivators. adelaide.edu.au However, without specific structural data for this compound, any proposed binding mode would be purely speculative.

Trace Amine-Associated Receptor 1 (TAAR1):

Molecular docking studies of various biguanide-based derivatives have shed light on the plausible binding mode of this chemical class within the TAAR1 receptor. These computational models suggest that the basic biguanide core is a crucial structural feature for interaction with the receptor. A key predicted interaction involves the formation of a salt bridge between the protonated biguanide moiety and a conserved aspartic acid residue, D3.32 (Asp103 in human TAAR1), located in the third transmembrane helix.

Furthermore, the substituent attached to the biguanide scaffold, such as a phenyl or benzyl group, is predicted to occupy a hydrophobic pocket within the receptor. This aromatic moiety is thought to engage in π-π stacking and van der Waals interactions with surrounding aromatic residues in the binding cavity, including phenylalanine residues. These interactions are believed to contribute to the affinity and selectivity of these compounds for TAAR1. The "Y-shape" conformation has been suggested as a favorable orientation for TAAR1 agonists, allowing for optimal interactions with both the key aspartic acid residue and the surrounding aromatic pocket. nih.gov While these insights are derived from related biguanide derivatives, they provide a strong hypothetical framework for understanding the potential binding mode of this compound at the TAAR1 receptor.

Future Research Directions and Outlook for 1 Cyclohexyl Biguanide Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The future of 1-Cyclohexyl-biguanide synthesis lies in the development of green and sustainable methodologies that offer high efficiency, minimize waste, and utilize environmentally benign reagents and conditions. Current research provides a foundation for several promising future directions.

One key area of exploration is the expansion of microwave-assisted organic synthesis (MAOS) . Microwave irradiation has been shown to accelerate the synthesis of biguanides from 1-cyanoguanidine, significantly reducing reaction times compared to conventional heating. scholaris.cacdnsciencepub.com Future studies should aim to optimize these microwave protocols specifically for this compound, exploring a wider range of solvents and catalyst-free conditions to enhance yields and purity.

Another promising avenue is the development of solvent-free and catalyst-free reactions . The fusion of amine hydrochlorides with cyanoguanidine derivatives at elevated temperatures represents a classic approach that can be modernized. beilstein-journals.org Future research could focus on mechanochemical methods, such as ball-milling, to promote the reaction between cyclohexylamine (B46788) hydrochloride and dicyandiamide (B1669379) in the absence of any solvent, which would represent a significant step towards a truly green synthesis.

Finally, the exploration of novel catalytic systems based on earth-abundant and non-toxic metals is of high interest. While Lewis acids like iron(III) chloride have been shown to effectively catalyze biguanide (B1667054) synthesis, future work should explore other inexpensive and environmentally friendly catalysts to improve reaction rates and yields under milder conditions. scholaris.cacdnsciencepub.com

Table 1: Comparison of Synthetic Methods for Biguanides

MethodTypical ConditionsAdvantagesFuture Research Focus for this compound
Conventional Heating Reflux in solvents like butanol or water with acid. cdnsciencepub.comEstablished, scalable.Optimization with greener solvents, reducing reaction times.
Microwave-Assisted Substituted anilines and 1-cyanoguanidine under microwave irradiation. scholaris.cacdnsciencepub.comRapid reaction times, higher yields.Development of specific protocols for cyclohexylamine, solvent-free conditions.
Lewis Acid Catalysis Iron(III) chloride as catalyst at room temperature. scholaris.cacdnsciencepub.comHigh efficiency, mild conditions.Exploration of other earth-abundant metal catalysts.
Solvent-Free Fusion of reactants at high temperatures. beilstein-journals.orgAtom economy, no solvent waste.Investigation of mechanochemical methods (ball-milling).

Development and Application of Advanced Characterization Techniques

While standard techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are routinely used for the characterization of this compound, the future will see an increased reliance on more advanced and powerful analytical methods. These techniques will provide unprecedented detail about its structure, purity, and dynamic behavior.

The application of multidimensional NMR spectroscopy will become more widespread. numberanalytics.com Techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to unambiguously assign all proton and carbon signals, which is especially important for more complex derivatives or when studying its interaction with other molecules. ipb.ptresearchgate.net Furthermore, the development of in-situ NMR will allow for real-time monitoring of reactions involving this compound, offering deep insights into reaction kinetics and mechanisms. numberanalytics.comNMR crystallography , which combines solid-state NMR with crystallographic data, could be employed to determine the precise structure of solid forms of this compound and its salts. numberanalytics.com

In the realm of mass spectrometry, the use of high-resolution mass spectrometry (HRMS) , such as Time-of-Flight (TOF) or Orbitrap-based systems, will be critical. researchgate.net HRMS provides highly accurate mass measurements, enabling the confident determination of elemental compositions and the identification of impurities and degradation products at very low levels. acs.org Coupling HRMS with techniques like gas chromatography (GC-MS) or liquid chromatography (LC-MS) will continue to be essential for comprehensive analysis. acs.orgd-nb.info

Advanced thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) , will also play a crucial role. researchgate.net These methods can provide detailed information on the thermal stability, decomposition pathways, and phase transitions of this compound and its complexes, which is vital for its application in materials science.

Expansion of Coordination Chemistry and Diversification of Catalytic Applications

The biguanide moiety is an excellent N-donor bidentate ligand, capable of forming stable chelate complexes with a wide array of transition metals, including copper, zinc, iridium, and technetium. researchgate.netnih.govnih.govgoogle.comacs.org The coordination chemistry of this compound is a fertile ground for future research, with significant potential for creating novel catalysts for a diverse range of chemical transformations.

Future research will focus on synthesizing and characterizing new This compound metal complexes with a broader range of metals, including those from the platinum group and earth-abundant first-row transition metals. The steric bulk and electronic properties imparted by the cyclohexyl group can be systematically tuned by introducing substituents on the ring, allowing for fine control over the geometry, stability, and reactivity of the resulting metal complexes. google.com

A major thrust will be the development of these complexes as homogeneous catalysts . Building on the demonstrated success of biguanide-palladium complexes in Suzuki-Miyaura cross-coupling reactions, future work could explore their efficacy in other C-C and C-N bond-forming reactions, such as Heck, Sonogashira, and Buchwald-Hartwig couplings. beilstein-journals.orgacs.org The development of chiral this compound ligands is a particularly exciting prospect for asymmetric catalysis, aiming to produce enantiomerically pure compounds, which are of high value in the pharmaceutical industry. nih.gov

Furthermore, this compound complexes are promising candidates for polymerization catalysis . Zinc complexes bearing biguanide ligands have already shown activity in the ring-opening polymerization of lactides to form biodegradable polymers. acs.org Future investigations will likely target the polymerization of other monomers and the development of catalysts that offer superior control over polymer molecular weight, architecture, and stereochemistry.

The catalytic potential of these complexes in oxidation and reduction reactions also warrants exploration. Mimicking metalloenzymes, these complexes could be designed to catalyze selective oxidations of alcohols and hydrocarbons or hydrogenations of unsaturated bonds, potentially using green oxidants like H₂O₂ or molecular hydrogen. researchgate.net

Table 2: Potential Catalytic Applications of this compound Metal Complexes

Catalytic ApplicationTarget Metal IonsRationale / Future Direction
Cross-Coupling Reactions Pd, Ni, CuExpand scope beyond Suzuki-Miyaura to other C-C and C-N couplings. beilstein-journals.orgsemanticscholar.org
Asymmetric Catalysis Rh, Ir, RuDesign of chiral ligands for enantioselective transformations. nih.gov
Polymerization Zn, Al, YCatalyze ring-opening polymerization of various cyclic esters and other monomers. acs.org
Oxidation Catalysis Fe, Mn, CoDevelopment of bio-inspired catalysts for selective oxidation with green oxidants. researchgate.net
Hydrogenation Ru, Rh, IrCatalyze hydrogenation of alkenes, alkynes, and carbonyls.

Integration of this compound into Emerging Advanced Materials

The unique chemical structure of this compound, combining a hydrophobic cyclohexyl group with a highly basic and coordinating biguanide moiety, makes it an attractive building block for a new generation of advanced materials.

A significant area for future research is the development of antimicrobial materials . Biguanides are known for their biocidal properties, and their metal complexes can exhibit enhanced antimicrobial activity. google.comacs.org Future work will focus on incorporating this compound or its metal complexes into polymers, hydrogels, and coatings for medical devices, wound dressings, and textiles to prevent microbial colonization and biofilm formation. researchgate.netnih.gov The covalent attachment of the biguanide unit to polymer backbones could lead to materials with long-lasting, non-leaching antimicrobial surfaces.

Another promising direction is in the field of functional polymers and resins . Biguanide derivatives have been investigated as photobase generators, which are compounds that generate a strong base upon exposure to light. nih.gov This property can be harnessed to create photocurable materials, such as epoxy resins and coatings, that cure on demand. Future research could explore the synthesis of novel photoinitiator systems based on this compound for applications in 3D printing, microelectronics, and advanced adhesives.

The development of stimuli-responsive materials is also a key outlook. The high basicity of the biguanide group means its protonation state is pH-dependent. This property can be exploited to create "smart" materials that change their conformation, solubility, or binding properties in response to pH changes. Such materials could find applications in drug delivery systems, where a drug is released in the acidic environment of a tumor or inflamed tissue, or in sensors.

Finally, the strong coordination ability of this compound can be used to create metal-organic frameworks (MOFs) or coordination polymers . These materials, with their high porosity and tunable properties, could be designed for applications in gas storage, separation, and heterogeneous catalysis.

Deeper Mechanistic Understanding through Integrated Experimental and Computational Approaches

A profound understanding of the reaction mechanisms, structure-property relationships, and biological interactions of this compound is essential for its rational design and application. The integration of advanced experimental techniques with powerful computational modeling is the most promising path toward achieving this goal.

Density Functional Theory (DFT) calculations have already proven invaluable for studying the electronic structure, tautomerism, and basicity of biguanides. scholaris.canih.govacs.orgresearchgate.netresearchgate.net Future computational studies will focus on modeling the transition states of reactions involving this compound to elucidate catalytic cycles and predict reactivity. DFT can also be used to design new metal complexes with desired electronic and steric properties for specific catalytic applications. journalirjpac.com

Molecular dynamics (MD) simulations will provide insights into the dynamic behavior of this compound and its derivatives in different environments. For instance, MD simulations can model the interaction of the molecule with biological membranes or polymer matrices, helping to explain its antimicrobial activity or its role in material composites. nih.gov Simulations of its complexes in solution can shed light on solvent effects and ligand exchange dynamics, which are crucial for understanding and optimizing catalytic processes.

Crucially, these computational predictions must be validated and refined by experimental data. Kinetic studies of reactions catalyzed by this compound complexes will provide rate laws and activation parameters that can be compared with calculated energy barriers. Spectroscopic techniques , such as in-situ NMR and time-resolved spectroscopy, can be used to detect and characterize transient intermediates that are predicted by computational models. numberanalytics.com The combination of experimental techniques like X-ray crystallography with computational energy calculations will continue to be essential for confirming the most stable structures of these compounds and their complexes. scholaris.caresearchgate.net

This synergistic approach, where computational chemistry guides experimental design and experimental results benchmark theoretical models, will accelerate the discovery and development of new applications for this compound, from more efficient catalysts to smarter materials. nih.govcore.ac.ukmdpi.com

Q & A

Basic Research Questions

Q. What established protocols ensure high-purity synthesis of 1-Cyclohexyl-biguanide, and how can yield be optimized?

  • Methodological Answer :

  • Step 1 : Use cyclohexylamine and cyanoguanidine in a solvent like ethanol under reflux conditions, with catalytic HCl for protonation .
  • Step 2 : Purify via recrystallization (e.g., using ethanol/water mixtures) and confirm purity via HPLC (≥95% purity threshold) .
  • Step 3 : Optimize yield by adjusting molar ratios (e.g., 1:1.2 amine-to-cyanoguanidine) and reaction time (typically 12-24 hours) .
  • Validation : Characterize using 1^1H/13^13C NMR and FT-IR to verify structural integrity .

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR Spectroscopy : Use 1^1H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.5–7.0 ppm for biguanide NH groups) and 13^13C NMR (δ 25–30 ppm for cyclohexyl carbons) .
  • Mass Spectrometry : Employ ESI-MS to confirm molecular ion peaks (e.g., [M+H]+^+ at m/z 198) .
  • HPLC : Use a C18 column with UV detection at 254 nm; mobile phase: acetonitrile/water (70:30, v/v) .

Advanced Research Questions

Q. How can in vitro and in vivo models be designed to evaluate the pharmacokinetic properties of this compound?

  • Methodological Answer :

  • In Vitro : Perform hepatic microsomal stability assays (e.g., incubation with rat liver microsomes, monitoring parent compound depletion via LC-MS) .
  • In Vivo : Administer orally to rodent models (e.g., 50 mg/kg dose) and collect plasma samples at timed intervals. Use LC-MS/MS to measure bioavailability and half-life .
  • Data Analysis : Apply non-compartmental pharmacokinetic modeling (e.g., using Phoenix WinNonlin) to calculate AUC, CmaxC_{max}, and T1/2T_{1/2} .

Q. What computational approaches predict the binding affinity of this compound to biological targets like AMPK or antimicrobial receptors?

  • Methodological Answer :

  • Molecular Docking : Use AutoDock Vina to dock the compound into target protein structures (e.g., PDB ID 4CFE for AMPK). Validate with binding energy scores (ΔG ≤ -7 kcal/mol indicates strong binding) .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability (e.g., RMSD < 2 Å for ligand-protein complexes) .
  • Free Energy Calculations : Apply MM-PBSA to estimate binding free energy differences between analogs .

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

  • Methodological Answer :

  • Meta-Analysis : Systematically compare datasets using PRISMA guidelines, focusing on variables like assay conditions (e.g., pH, temperature) and cell lines .
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., identical IC50 protocols in MCF-7 cells) .
  • Statistical Evaluation : Use ANOVA or mixed-effects models to identify outliers and confounding factors (e.g., solvent effects) .

Methodology-Driven Questions

Q. What methodologies assess the stability of this compound under varying pH and temperature conditions?

  • Methodological Answer :

  • Forced Degradation Studies : Expose the compound to 0.1 M HCl/NaOH (pH 1–13) at 40°C for 24 hours. Monitor degradation via HPLC-MS .
  • Thermal Stability : Use TGA/DSC to determine decomposition temperatures (e.g., onset at 150°C) .
  • Light Exposure : Conduct ICH Q1B photostability testing (1.2 million lux hours) and quantify degradation products .

Q. How to design experiments elucidating the mechanism of action of this compound in antimicrobial or metabolic pathways?

  • Methodological Answer :

  • Knockout Models : Use CRISPR-Cas9 to delete target genes (e.g., AMPKα1) in cell lines and compare compound efficacy .
  • Enzyme Inhibition Assays : Measure IC50 against purified enzymes (e.g., dihydrofolate reductase) using spectrophotometric methods .
  • Transcriptomic Analysis : Perform RNA-seq on treated vs. untreated cells to identify differentially expressed pathways (e.g., mTOR signaling) .

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-Cyclohexyl-biguanide
Reactant of Route 2
Reactant of Route 2
1-Cyclohexyl-biguanide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.